molecular formula C12H9NO6 B454687 5-[(2-Nitrophenoxy)methyl]-2-furoic acid CAS No. 364621-84-1

5-[(2-Nitrophenoxy)methyl]-2-furoic acid

Cat. No.: B454687
CAS No.: 364621-84-1
M. Wt: 263.2g/mol
InChI Key: YHAVDXJFCAOEPJ-UHFFFAOYSA-N
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Description

5-[(2-Nitrophenoxy)methyl]-2-furoic acid ( 364621-84-1) is a high-purity, synthetic small molecule with a molecular formula of C 12 H 9 NO 6 and a molecular weight of 263.20 g/mol . This compound belongs to a class of organic compounds known as nitrobenzenes and features a furan carboxylic acid core linked to a 2-nitrophenoxy methyl group, contributing to its specific structural and electronic properties . Its topological polar surface area is approximately 106 Ų, a key characteristic that can influence its solubility and intermolecular interactions in biological systems . This chemical is provided as a solid for research applications. It is intended for use in chemical synthesis, medicinal chemistry research, and as a building block for the development of more complex molecules. Investigations into structurally related compounds have identified interactions with enzymes such as methionine aminopeptidase, suggesting potential research applications in enzymology and microbial studies . Researchers can utilize this compound to explore structure-activity relationships, particularly in the design and synthesis of novel heterocyclic compounds. Handle with appropriate safety precautions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[(2-nitrophenoxy)methyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO6/c14-12(15)11-6-5-8(19-11)7-18-10-4-2-1-3-9(10)13(16)17/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAVDXJFCAOEPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 5-[(2-Nitrophenoxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating the Molecular Architecture

In the landscape of modern drug discovery and materials science, the unambiguous characterization of novel chemical entities is paramount. 5-[(2-Nitrophenoxy)methyl]-2-furoic acid, a molecule integrating a furoic acid moiety with a nitrophenoxy group, presents a unique structural framework with potential applications stemming from its constituent parts. This guide provides an in-depth, technical exploration of the spectroscopic techniques that are pivotal in confirming the identity and purity of this compound. As direct experimental data for this specific molecule is not widely published, this document will serve as a predictive guide, grounded in the established principles of spectroscopic analysis and data from its core structural components: the 2-furoic acid and the 2-nitrophenoxy moieties.

This guide is structured to not only present the predicted spectroscopic data but also to elucidate the scientific rationale behind these predictions. By understanding the "why," researchers can more effectively interpret their own experimental data and troubleshoot any discrepancies.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be complex, with distinct regions corresponding to the aromatic protons of the nitrophenoxy group, the furan ring protons, the methylene bridge, and the acidic proton of the carboxylic acid.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11-13Singlet (broad)1HCOOHThe acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet, its exact position being concentration and solvent dependent.
~7.9-8.2Doublet of doublets1HAr-HThe proton ortho to the nitro group is expected to be the most deshielded due to the strong electron-withdrawing nature of the nitro group.
~7.5-7.8Multiplet2HAr-HThe remaining aromatic protons will appear in this region, with their splitting patterns dictated by their coupling to adjacent protons.
~7.1-7.4Multiplet1HAr-HThe proton ortho to the ether linkage will be slightly more shielded compared to the others on the nitrophenyl ring.
~7.2Doublet1HFuran-HThe proton on the carbon adjacent to the carboxylic acid group in the furan ring.
~6.5Doublet1HFuran-HThe other proton on the furan ring, coupled to the adjacent furan proton.
~5.3Singlet2H-O-CH₂-The methylene protons are adjacent to two electronegative oxygen atoms, leading to a significant downfield shift. The absence of adjacent protons would result in a singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~160-165C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.
~150-155Ar-C-OThe aromatic carbon directly attached to the ether oxygen.
~140-145Ar-C-NO₂The aromatic carbon bearing the nitro group, deshielded by the electron-withdrawing group.
~120-135Ar-CThe remaining four aromatic carbons.
~145-150Furan-CThe carbon in the furan ring attached to the carboxylic acid.
~110-120Furan-CThe other carbons of the furan ring.
~65-70-O-CH₂-The methylene carbon, shifted downfield due to the adjacent oxygen atoms.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Absorption (cm⁻¹) Vibrational Mode Functional Group Rationale
2500-3300 (broad)O-H stretchCarboxylic AcidThe O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding.[1][2]
~1700-1725 (strong, sharp)C=O stretchCarboxylic AcidThe carbonyl stretch of a carboxylic acid is a strong and sharp absorption.[1][2]
~1520-1560 and 1340-1380 (strong)N-O asymmetric and symmetric stretchNitro GroupAromatic nitro compounds exhibit two strong, characteristic absorptions for the asymmetric and symmetric stretching of the N-O bonds.[3][4]
~1200-1300 and 1000-1100C-O stretchEther and Carboxylic AcidThese regions will contain overlapping stretches from the aryl-ether and the C-O of the carboxylic acid.
~3100-3150C-H stretchAromatic and FuranThe C-H stretching of the aromatic and furan rings will appear at slightly higher wavenumbers than aliphatic C-H stretches.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure. For this compound (Molecular Formula: C₁₂H₉NO₆), the expected molecular weight is approximately 263.21 g/mol .

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 263 is expected, corresponding to the intact molecule.

  • Loss of COOH: A significant fragment at m/z = 218, resulting from the loss of the carboxylic acid group (45 Da).[5]

  • Loss of NO₂: A fragment at m/z = 217, corresponding to the loss of the nitro group (46 Da).

  • Cleavage of the Ether Bond: Fragmentation at the ether linkage can lead to ions corresponding to the 2-nitrophenoxy radical (m/z = 138) and the 5-(hydroxymethyl)-2-furoic acid cation (m/z = 125) or related fragments.

  • Furan Ring Fragmentation: The furan ring itself can undergo characteristic fragmentation.

Start Sample Preparation (Dissolution in appropriate solvent) NMR ¹H and ¹³C NMR Spectroscopy (e.g., Bruker 400 MHz) Start->NMR IR FT-IR Spectroscopy (e.g., PerkinElmer Spectrum Two) Start->IR MS Mass Spectrometry (e.g., Agilent Q-TOF) Start->MS Data_Analysis Spectral Interpretation and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: A generalized workflow for the spectroscopic analysis of a novel compound.

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reliable spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrument Setup: The NMR spectrometer (e.g., a 400 MHz instrument) should be properly shimmed to ensure a homogeneous magnetic field. A standard internal reference, such as tetramethylsilane (TMS), should be used for chemical shift calibration.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Subsequently, acquire a ¹³C NMR spectrum, which will typically require a longer acquisition time.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. Phase and baseline corrections should be applied to ensure accurate integration and peak picking.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Background Spectrum: A background spectrum of the empty sample compartment (or the clean ATR crystal) must be recorded. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

  • Sample Spectrum: The sample is placed in the instrument, and the spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), depending on the volatility and thermal stability of the compound.

  • Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like the target compound. This "soft" ionization method often keeps the molecular ion intact.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: The resulting mass spectrum is analyzed to determine the molecular weight from the molecular ion peak and to propose fragmentation pathways based on the observed fragment ions.

Conclusion: A Predictive Framework for Structural Verification

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By leveraging the known spectroscopic characteristics of its constituent fragments and the fundamental principles of each analytical technique, researchers are equipped with a robust framework for the structural verification of this and similar molecules. The provided protocols and interpretative rationale are designed to ensure scientific integrity and to empower researchers in their pursuit of novel chemical entities.

References

  • Pharmaffiliates. This compound. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • PubChem. 2-Furancarboxylic acid. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]

  • NIST WebBook. 2-Nitrophenol. [Link]

  • University of Arizona, Department of Chemistry and Biochemistry. Mass Spectrometry - Examples. [Link]

  • UCLA Chemistry & Biochemistry. IR: nitro groups. [Link]

Sources

A Technical Guide to 5-[(2-Nitrophenoxy)methyl]-2-furoic acid: A Versatile Photolabile Caging Group

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 5-[(2-Nitrophenoxy)methyl]-2-furoic acid, a prominent member of the 2-nitrobenzyl family of photolabile protecting groups, commonly referred to as "caged compounds."[1] Designed for researchers, scientists, and professionals in drug development, this document details the synthesis, physicochemical properties, and mechanistic principles underlying its function. We offer field-proven insights into experimental design, including detailed protocols for uncaging biologically active molecules with high spatiotemporal resolution. Furthermore, this guide addresses advanced topics such as one- and two-photon excitation, potential experimental pitfalls, and the significance of photolysis byproducts. Through a combination of theoretical grounding and practical instruction, we aim to equip the reader with the necessary expertise to effectively utilize this powerful tool in biological and chemical research.

Section 1: Introduction to Photolabile Caged Compounds

1.1. The Concept of "Caging" in Biological Research

Photolabile "caged compounds" are indispensable tools in the biological sciences, enabling researchers to control the activity of signaling molecules with light.[2][3] This technology involves the temporary inactivation of a biologically active molecule by covalently attaching a photolabile protecting group (the "cage").[4] The resulting caged compound is biologically inert and can be introduced into a system, such as a living cell or tissue, without eliciting a response.[5][6] Upon irradiation with light of a specific wavelength, the photolabile bond is cleaved, rapidly releasing the active molecule in its native form.[6] This process, known as "uncaging," provides unparalleled spatial and temporal control over biological processes, allowing for the direct investigation of cause-and-effect relationships within complex signaling cascades.[2][3]

1.2. The 2-Nitrobenzyl Caging Group Family

The 2-nitrobenzyl moiety and its derivatives are among the most widely used classes of photolabile protecting groups.[7] Their popularity stems from their efficient photochemistry and synthetic accessibility. The core mechanism of photolysis for 2-nitrobenzyl compounds involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[1][8] This intermediate then undergoes a series of rearrangements to release the caged molecule and form a 2-nitrosobenzaldehyde or related byproduct.[9]

1.3. Emergence and Significance of this compound

This compound stands out within the 2-nitrobenzyl family due to its versatile chemical handle—the carboxylic acid on the furan ring. This feature allows for the straightforward linkage to a wide variety of biologically active molecules, including neurotransmitters, signaling molecules, and drugs, through ester or amide bonds. The furan scaffold also influences the electronic properties and conformation of the caging group, which can affect its photophysical characteristics.

Section 2: Physicochemical Properties and Synthesis

2.1. Chemical Structure and Properties

The chemical structure of this compound consists of a 2-furoic acid core linked to a 2-nitrophenoxy methyl group.[10] This compound is a synthetic small molecule with the molecular formula C12H9NO6 and a molecular weight of 263.20 g/mol .[10] It is typically supplied as a solid for research purposes.[10]

PropertyValueSource
Molecular FormulaC12H9NO6[10]
Molecular Weight263.20 g/mol [10]
IUPAC Name5-[(2-nitrophenoxy)methyl]furan-2-carboxylic acid[10]
Physical StateSolid[10]
Topological Polar Surface Area~106 Ų[10]

2.2. Synthesis and Purification of Caged Esters

The synthesis of caged compounds using this compound typically involves the esterification of the furoic acid with the hydroxyl group of the target molecule. A general protocol is outlined below.

Experimental Protocol: Esterification of a Target Molecule (e.g., a simple alcohol, R-OH)

  • Activation of the Carboxylic Acid:

    • Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or dimethylformamide).

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst like 4-dimethylaminopyridine (DMAP).

    • Stir the reaction mixture at room temperature for 30-60 minutes to form the activated ester.

    • Rationale: The coupling agent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. DMAP acts as a catalyst to accelerate the reaction.

  • Coupling Reaction:

    • Add the target molecule (R-OH) to the reaction mixture.

    • Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

    • Rationale: The alcohol's hydroxyl group attacks the activated carboxylic acid, forming the desired ester bond and releasing the coupling agent's byproduct (e.g., dicyclohexylurea, DCU).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove any precipitated byproducts (like DCU).

    • Wash the filtrate with dilute acid (e.g., 1 M HCl) and brine to remove unreacted starting materials and water-soluble impurities.

    • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography on silica gel.

    • Rationale: The aqueous washes remove impurities, and column chromatography separates the desired caged compound from any remaining starting materials or side products based on polarity.

Section 3: The Photolytic Uncaging Mechanism

3.1. One-Photon Excitation Pathway

The photolysis of this compound esters follows the general mechanism of 2-nitrobenzyl compounds.[1] Upon absorption of a UV photon, the 2-nitrobenzyl chromophore is promoted to an excited state. This leads to an intramolecular hydrogen transfer from the benzylic carbon to one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate.[11] This intermediate is unstable and undergoes rearrangement to release the caged molecule (the alcohol, R-OH) and the byproduct, 2-nitroso-benzaldehyde.

G cluster_0 Photolysis Pathway Caged_Compound Caged Ester (Ground State) Excited_State Excited Singlet/Triplet State Caged_Compound->Excited_State hν (UV Light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-transfer Released_Molecule Released Molecule (R-OH) + Byproduct Aci_Nitro->Released_Molecule Rearrangement

Caption: One-photon uncaging mechanism of 2-nitrobenzyl compounds.

3.2. Two-Photon Excitation: Advantages and Considerations

Two-photon uncaging utilizes the near-simultaneous absorption of two lower-energy (typically infrared) photons to achieve the same excited state as one-photon absorption.[12][13] This nonlinear process offers significant advantages, including deeper tissue penetration, reduced light scattering, and highly localized excitation in three dimensions.[13][14] While traditional 2-nitrobenzyl cages have small two-photon cross-sections, modifications to the chromophore can enhance this property.[14] Two-photon uncaging is particularly valuable for high-resolution mapping of neuronal circuits and studying subcellular signaling events.[15][16]

3.3. Photolysis Byproducts and Their Potential Effects

The primary byproduct of the uncaging reaction is a 2-nitrosobenzaldehyde derivative. These byproducts are reactive and can potentially interact with biological molecules, particularly thiols. It is crucial to consider the potential off-target effects of these byproducts in experimental design and to use the minimum light dose necessary for effective uncaging. In some cases, the buildup of byproducts can be a concern in recirculating systems.[17]

3.4. Quantitative Aspects: Quantum Yield and Photolysis Rate

The efficiency of photolysis is characterized by the quantum yield (Φ), which is the fraction of absorbed photons that result in the cleavage of the caging group. The rate of uncaging is also dependent on the molar extinction coefficient (ε) of the chromophore at the excitation wavelength.[17]

ParameterDescriptionSignificance
Quantum Yield (Φ) The efficiency of converting absorbed light into a chemical reaction.A higher quantum yield means more efficient uncaging for a given amount of light.[18]
Molar Extinction Coefficient (ε) A measure of how strongly the compound absorbs light at a particular wavelength.A higher extinction coefficient allows for uncaging with lower light intensity.
Two-Photon Cross-Section (σ2) The efficiency of two-photon absorption.Crucial for designing and performing two-photon uncaging experiments.

Section 4: Experimental Design and Application

4.1. Core Principles of a Caged Compound Experiment

A well-designed uncaging experiment requires careful consideration of the caged compound's properties, the biological system, and the illumination setup.

G cluster_1 Experimental Workflow Synthesis Synthesize & Purify Caged Compound Loading Load Caged Compound into System Synthesis->Loading Illumination Deliver Focused Light Pulse Loading->Illumination Uncaging Photorelease of Active Molecule Illumination->Uncaging Measurement Measure Biological Response Uncaging->Measurement

Caption: A generalized workflow for a caged compound experiment.

4.2. Case Study: Uncaging of a Neurotransmitter (e.g., GABA)

Caged neurotransmitters are widely used to study synaptic transmission and neuronal excitability.[5]

Protocol: Two-Photon Uncaging of Caged GABA in a Brain Slice

  • Preparation of Caged GABA: Synthesize the ester of GABA with this compound as described in Section 2.2.

  • Brain Slice Preparation: Prepare acute brain slices from the desired brain region according to standard protocols.

  • Loading of Caged GABA: Bath apply the caged GABA to the brain slice preparation at a concentration that is known to be sub-threshold for any direct receptor antagonism.[5]

  • Electrophysiological Recording: Obtain a whole-cell patch-clamp recording from a neuron of interest.

  • Two-Photon Uncaging:

    • Use a two-photon microscope equipped with a femtosecond-pulsed laser tuned to the appropriate wavelength for two-photon excitation of the caging group (e.g., in the 720-900 nm range).[19]

    • Focus the laser beam to a small spot near a dendrite of the recorded neuron.

    • Deliver a short light pulse (e.g., 1-5 ms) to uncage GABA.

    • Rationale: Two-photon excitation confines the uncaging to a femtoliter volume, mimicking the release of neurotransmitter from a single synapse.[12][13]

  • Data Acquisition and Analysis:

    • Record the postsynaptic current or potential evoked by the uncaged GABA.

    • Analyze the amplitude, kinetics, and spatial profile of the response.

    • Rationale: This allows for the quantitative characterization of GABA receptor function and distribution on the neuron's dendritic tree.

4.3. Instrumentation for Photolysis

The choice of light source is critical for successful uncaging experiments.[20]

  • Flash Lamps: Pulsed xenon or mercury arc lamps are robust and cost-effective options for one-photon uncaging, capable of efficiently releasing the caged compound.[20]

  • Lasers: Continuous wave (CW) or pulsed lasers offer precise control over the wavelength, intensity, and duration of the light pulse. Near-UV lasers are used for one-photon uncaging, while femtosecond-pulsed lasers are required for two-photon uncaging.[12][20]

  • Spatial Light Modulators (SLMs): These devices can shape the illumination pattern, allowing for the simultaneous uncaging at multiple locations in a three-dimensional space.[15]

Section 5: Troubleshooting and Advanced Considerations

5.1. Common Experimental Pitfalls

  • Incomplete Caging or Spontaneous Hydrolysis: Ensure the purity of the caged compound and its stability in the experimental buffer.[7]

  • Photodamage: Use the lowest effective light dose to minimize damage to the biological preparation.[14]

  • Off-Target Effects of Byproducts: Be aware of the potential for the 2-nitroso byproduct to react with cellular components.

  • Stray Light: Minimize ambient light exposure to prevent unintentional uncaging.[17]

5.2. Biocompatibility and Toxicity

While the caged compound itself should be inert, high concentrations may exhibit some biological activity or toxicity. It is essential to perform control experiments to determine the optimal working concentration. The toxicity of related compounds like 5-Nitro-2-Furoic Acid has been noted, highlighting the need for careful handling and use in research settings only.[21]

5.3. Future Directions and Derivatives

Research in the field of caged compounds is continuously evolving, with efforts focused on developing new caging groups with improved properties, such as:

  • Longer wavelength absorption to reduce photodamage and increase tissue penetration.

  • Higher quantum yields for more efficient uncaging.

  • Faster release kinetics for studying rapid biological processes.

  • Orthogonal caging groups that can be cleaved by different wavelengths of light, enabling multicolor uncaging experiments.[5]

Section 6: Conclusion

This compound is a powerful and versatile tool for researchers seeking to control biological processes with light. Its straightforward synthesis and robust photochemistry make it an excellent choice for caging a wide range of biologically active molecules. By understanding the principles of its synthesis, photolysis, and application, as outlined in this guide, researchers can effectively harness the power of this caged compound to gain deeper insights into the intricate workings of biological systems.

Section 7: References

  • Ellis-Davies, G. C. R. (2007). Caged compounds for multichromic optical interrogation of neural systems. Frontiers in Neural Circuits, 1, 1. [Link]

  • ResearchGate. (n.d.). 5- Nitro-2-Furoic Acid | Request PDF. Retrieved from [Link]

  • ACS Publications. (2024). Caged Zn2+ Photolysis in Zebrafish Whole Brains Reveals Subsecond Modulation of Dopamine Uptake. Retrieved from [Link]

  • Ellis-Davies, G. C. R. (2023). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Angewandte Chemie International Edition, 62(9), e202206083. [Link]

  • Xu, X., Hong, C., & Liu, H. (2023). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry, 25(5), 1991-1999. [Link]

  • Mount Sinai. (n.d.). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology. Retrieved from [Link]

  • Andor. (n.d.). Illumination solutions for Uncaging Experiments. Retrieved from [Link]

  • Ellis-Davies, G. C. R. (2008). A chemist and biologist talk to each other about caged neurotransmitters. Frontiers in Neuroscience, 2(1), 1-10. [Link]

  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

  • Ellis-Davies, G. C. R. (2011). Useful caged compounds for cell physiology. Frontiers in Physiology, 2, 2. [Link]

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619-628. [Link]

  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(48), 15885-15894. [Link]

  • Ellis-Davies, G. C. R. (2019). Two-Photon Uncaging of Glutamate. Cold Spring Harbor Protocols, 2019(1), pdb.prot101661. [Link]

  • Bruker. (n.d.). Neurotransmitter Uncaging. Retrieved from [Link]

  • Olson, J. P., et al. (2013). Chromatically independent, two-color uncaging of glutamate and GABA with one- or two-photon excitation. Frontiers in Neural Circuits, 7, 14. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). 5-Nitro-2-furoic acid hydrazones: Design, synthesis and in vitro antimycobacterial evaluation against log and starved phase cultures. Retrieved from [Link]

  • Florida State University. (n.d.). Combining Uncaging Techniques with Patch-Clamp Recording and Optical Physiology. Retrieved from [Link]

  • Zito Lab. (n.d.). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Retrieved from [Link]

  • Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In M. Goeldner & R. Givens (Eds.), Dynamic Studies in Biology (pp. 1-27). Wiley-VCH. [Link]

  • Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives. Retrieved from

  • Svoboda, K., & Yasuda, R. (2006). Two-photon uncaging microscopy. Neuron, 50(6), 823-839. [Link]

  • ResearchGate. (n.d.). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Retrieved from [Link]

  • Bley, F., Schaper, K., & Görner, H. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences, 7(1), 162-171. [Link]

  • Higley Lab. (n.d.). Optically Selective Two-Photon Uncaging of Glutamate at 900 nm. Retrieved from [Link]

  • PubMed. (n.d.). Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method. Retrieved from [Link]

Sources

Photolabile Protecting Groups for Carboxylic Acids: Principles, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise spatiotemporal control of bioactive molecules is a cornerstone of modern chemical biology and pharmacology.[1][2] Photolabile protecting groups (PPGs), or "caging" groups, render a carboxylic acid functionality inert until released by irradiation with light of a specific wavelength. This guide details the physicochemical principles, synthetic strategies, and experimental protocols for deploying PPGs, specifically focusing on the gold-standard o-nitrobenzyl (o-NB) systems and emerging visible-light alternatives like coumarins and BODIPY .

Mechanistic Foundations: The Physics of "Uncaging"

The utility of a PPG is defined by its quantum yield of photolysis (


) and its absorption cross-section (

). For carboxylic acids, the protection usually involves forming an ester bond that is cleaved upon photoexcitation.
The o-Nitrobenzyl (o-NB) Rearrangement

The most widely utilized mechanism is the Norrish Type II photoisomerization of o-nitrobenzyl esters.

  • Excitation: Absorption of a UV photon (typically 300–365 nm) excites the nitro group (

    
    ).
    
  • Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen, forming an aci-nitro intermediate.[3]

  • Rearrangement: This short-lived species rearranges to a hemiacetal, which collapses to release the free carboxylic acid and a nitrosobenzaldehyde byproduct.

Critical Insight: The formation of the nitrosobenzaldehyde byproduct is a double-edged sword. While it confirms cleavage, nitroso compounds are often toxic and highly absorbent (acting as an inner filter), potentially limiting yield in thick tissue samples [1].

Visualization of the Cleavage Pathway

oNB_Mechanism Ground o-NB Ester (Ground State) Excited Excited State (n -> u03c0*) Ground->Excited hv (300-365 nm) Aci aci-Nitro Intermediate Excited->Aci H-abstraction (Fast) Hemiacetal Cyclic Hemiacetal Aci->Hemiacetal Rearrangement Products Free Acid + Nitrosobenzaldehyde Hemiacetal->Products Collapse (Rate Limiting)

Figure 1: The Norrish Type II mechanism for o-nitrobenzyl photolysis. Note the rate-limiting collapse of the hemiacetal.

Strategic Selection: Choosing the Right Cage

Not all PPGs are equal.[4] The choice depends on the required excitation wavelength (UV vs. Visible), the kinetics of release, and the sensitivity of the biological system to byproducts.

Comparative Technical Analysis
Featureo-Nitrobenzyl (o-NB) Coumarin-4-ylmethyl BODIPY p-Hydroxyphenacyl (pHP)
Excitation (

)
UV (300–365 nm)Blue/Cyan (350–450 nm)Green/Red (>500 nm)UV (280–320 nm)
Quantum Yield (

)
0.01 – 0.130.01 – 0.20Low (< 0.01) but high

0.1 – 0.4 (High)
Release Rate (

)
Slow (

range)
Fast (

range)
VariableVery Fast (

range)
Two-Photon Cross-Section Low (< 0.1 GM)Moderate (0.1 – 1.0 GM)High (> 50 GM)Low
Byproduct Toxicity High (Nitroso)LowLowLow (Phenylacetic acid)
Primary Use Case General Synthesis, Solid PhaseFast Kinetics (Neuroscience)Deep Tissue / In VivoFast Kinetics / Aqueous

Expert Commentary:

  • Use o-NB for routine organic synthesis or peptide solid-phase synthesis (SPPS) where UV transparency is acceptable and fast kinetics are not required [2].

  • Use Coumarins (e.g., DECM) for neuroscience applications (e.g., caged glutamate) where nanosecond release is required to mimic synaptic transmission [3].[5]

  • Use BODIPY when working in deep tissue or with cells sensitive to UV damage, leveraging its visible light absorption [4].

Experimental Workflow: Synthesis & Application

The following workflow describes the standard protection of a carboxylic acid using an o-nitrobenzyl group.

Diagram: From Synthesis to Assay

Workflow Start Target Molecule (R-COOH) Synthesis Steglich Esterification (0°C -> RT, DCM/DMF) Start->Synthesis Reagents Reagents: o-NB Alcohol + DCC + DMAP Reagents->Synthesis Purify Purification (Silica Column / HPLC) Synthesis->Purify Storage Storage (Dark, -20°C) Purify->Storage App Application (Cell/Tissue Loading) Storage->App Uncaging Photolysis (365 nm LED/Laser) App->Uncaging Readout Biological Assay (e.g., Patch Clamp) Uncaging->Readout

Figure 2: End-to-end workflow for synthesizing and utilizing a caged carboxylic acid.

Protocol: Steglich Esterification for o-NB Protection

This protocol is robust for protecting amino acids (N-protected) or small drug molecules.

Reagents:

  • Target Carboxylic Acid (1.0 equiv)

  • o-Nitrobenzyl alcohol (1.1 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv - Catalyst)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor).

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Carboxylic Acid and o-Nitrobenzyl alcohol in anhydrous DCM (0.1 M concentration).

  • Activation: Cool the solution to 0°C in an ice bath. Add DMAP .

  • Coupling: Add DCC dissolved in a minimal amount of DCM dropwise over 10 minutes. Why? Slow addition prevents overheating and racemization.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 12–18 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Workup:

    • Filter off the DCU precipitate using a sintered glass funnel.

    • Wash the filtrate with 0.5 M HCl (to remove DMAP), saturated NaHCO

      
       (to remove unreacted acid), and brine.
      
    • Dry over MgSO

      
       and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). Note: Perform column chromatography in low light or wrap columns in foil to prevent premature cleavage.

Validation Criteria:

  • ¹H NMR: Look for the disappearance of the benzylic alcohol proton signal and the appearance of the ester methylene singlet/doublet around 5.5 ppm.

  • UV-Vis: Confirm absorption peak near 300–350 nm.

Photolysis Protocol: The Uncaging Step

Successful uncaging requires matching the light source to the cage's absorption profile while minimizing phototoxicity.

Equipment:

  • Light Source: 365 nm LED (e.g., Thorlabs) or Hg-Arc Lamp with bandpass filter.

  • Power: 5–20 mW/cm². Caution: High intensity can cause thermal damage.

Procedure:

  • Sample Prep: Dissolve the caged compound in the assay buffer (e.g., PBS or ACSF for neurons). If solubility is low, use <1% DMSO.

  • Scavenging (Optional but Recommended): Add 1 mM DTT or Glutathione.

    • Mechanism:[3][6] Thiols react with the toxic nitrosobenzaldehyde byproduct, preventing it from reacting with tissue proteins [5].

  • Irradiation: Expose the sample to 365 nm light.

    • Duration: Varies by quantum yield.[1][3] For o-NB, 1–5 minutes is typical for bulk photolysis; milliseconds for focused laser uncaging.

  • Quantification: Monitor the release by HPLC (appearance of free acid peak) or biological response.

References

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews. [Link]

  • Wulf, V., et al. (2020). "Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials." Acta Biomaterialia. [Link]

  • Ellis-Davies, G.C.R. (2007). "Caged compounds: photorelease technology for control of cellular chemistry." Nature Methods. [Link]

  • Peterson, J.A., et al. (2015). "BODIPY-Derived Photoremovable Protecting Groups Unmasked with Green Light." Journal of the American Chemical Society. [Link]

  • Shembekar, V.R., et al. (2005). "A Protecting Group for Carboxylic Acids That Can Be Photolyzed by Visible Light."[3][5] Biochemistry. [Link]

Sources

The 2-Nitrophenyl Group as a Photoremovable Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the 2-Nitrophenyl class of photoremovable protecting groups (PPGs), specifically focusing on the 2-nitrobenzyl (oNB) , 1-(2-nitrophenyl)ethyl (NPE) , and 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) derivatives. While "2-nitrophenoxy" is often a nomenclature conflation or refers to specific ether-linked precursors, the photolabile functionality stems exclusively from the ortho-nitrobenzyl architecture.

A Technical Guide for Drug Development and Chemical Biology

Executive Summary & Scope

The 2-nitrophenyl moiety (often generalized as the o-nitrobenzyl group) is the gold standard in photoremovable protecting groups (PPGs) due to its robustness, well-characterized mechanism, and compatibility with biological systems. These groups allow for the spatiotemporal control of bioactive molecules ("caging")—from neurotransmitters to nucleotides—using UV or near-UV light (300–420 nm).

This guide addresses the chemistry, synthesis, and application of the three primary variants:

  • 2-Nitrobenzyl (oNB): The parent compound.

  • 1-(2-Nitrophenyl)ethyl (NPE): A methylated derivative with improved kinetics and reduced toxicity.

  • 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC): A carbonate-linked variant widely used in oligonucleotide synthesis.[1]

Clarification on "2-Nitrophenoxy": In strict chemical terms, the 2-nitrophenoxy group (Ar-O-) is typically an activating group for esters (e.g., 2-nitrophenyl esters) rather than a PPG. However, 2-(2-nitrophenoxy)ethyl structures appear in specialized cages (e.g., BAPTA-based Ca²⁺ cages like DM-nitrophen), where the o-nitrobenzyl mechanism still governs the photorelease.

Mechanistic Principles

The core photochemistry of all 2-nitrophenyl PPGs relies on the Norrish Type II reaction. This mechanism is self-validating because it generates a distinctive nitroso byproduct that can be monitored spectroscopically.

The Norrish Type II Pathway

Upon irradiation, the nitro group abstracts a hydrogen atom from the benzylic carbon (or the γ-carbon in NPPOC), forming an aci-nitro intermediate. This transient species rearranges to a cyclic isoxazole/hemiacetal, which then hydrolyzes to release the "caged" substrate and a nitrosobenzaldehyde (or ketone) byproduct.

  • Key Insight: The rate-limiting step is often the decay of the aci-nitro intermediate.

  • Byproduct Toxicity: The o-nitrosobenzaldehyde byproduct from simple oNB groups is reactive and potentially toxic. The NPE group (methyl substituted) yields an o-nitrosoacetophenone, which is less reactive, making NPE superior for live-cell applications.

Visualization: Photolysis Mechanism

The following diagram illustrates the stepwise uncaging of a generic substrate (LG = Leaving Group) from an o-nitrobenzyl cage.

NorrishTypeII Start Caged Substrate (o-Nitrobenzyl-LG) Excited Excited State (Singlet/Triplet) Start->Excited hν (300-365 nm) AciNitro aci-Nitro Intermediate (Yellow/Transient) Excited->AciNitro H-Abstraction (Fast) Cyclic Benzisoxazole Intermediate AciNitro->Cyclic Cyclization Hemiacetal Hemiacetal Cyclic->Hemiacetal Ring Opening Products Released Substrate (H-LG) + o-Nitrosobenzaldehyde Hemiacetal->Products Hydrolysis (Rate Limiting)

Caption: The Norrish Type II photolysis pathway. The aci-nitro intermediate (yellow) is a key spectroscopic marker for reaction progress.

Comparative Analysis of Derivatives

Choosing the right variant is critical for experimental success.

Feature2-Nitrobenzyl (oNB) 1-(2-Nitrophenyl)ethyl (NPE) NPPOC
Structure Ar-CH₂-LGAr-CH(Me)-LGAr-CH(Me)-CH₂-O-CO-LG
Quantum Yield (Φ) 0.1 – 0.60.1 – 0.6 (often higher than oNB)~0.3 – 0.4
Uncaging Rate Fast (µs to ms)Fast (often faster than oNB)Slower (due to linker)
Byproduct o-Nitrosobenzaldehyde (Toxic)o-Nitrosoacetophenone (Less Toxic)o-Nitrosostyrene deriv.
Primary Use General organic synthesis, solid phaseBioactive molecules (ATP, Glutamate)Nucleotide synthesis (DNA chips)
Solubility Low (needs organic co-solvent)ModerateModerate

Experimental Protocols

Synthesis of NPE-Caged Glutamate (Example Workflow)

This protocol describes the installation of the NPE group onto a carboxylic acid (glutamate), a common target in neurobiology.

Reagents:

  • N-Boc-L-glutamic acid 1-tert-butyl ester

  • 1-(2-Nitrophenyl)diazoethane (generated in situ from hydrazone) OR 1-(2-Nitrophenyl)ethanol (Mitsunobu conditions).

  • Preferred Route: Mitsunobu coupling for precision.

Step-by-Step Protocol:

  • Preparation: Dissolve N-Boc-L-glutamic acid 1-tert-butyl ester (1.0 eq) and 1-(2-nitrophenyl)ethanol (1.1 eq) in anhydrous THF under Argon.

  • Activation: Add Triphenylphosphine (PPh₃, 1.2 eq). Cool to 0°C.[2]

  • Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq). The solution will turn yellow.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.

  • Validation: Monitor by TLC (Hexane/EtOAc). The product spot should be UV-active.

  • Deprotection (Global): Treat the purified intermediate with TFA/DCM (1:1) to remove Boc and t-butyl groups, leaving the NPE ester intact (NPE is acid stable).

  • Purification: Reverse-phase HPLC (Water/Acetonitrile gradient).

Photolysis (Uncaging) Protocol

Equipment:

  • Light Source: 365 nm LED (high power) or Mercury Arc Lamp (filtered).

  • Vessel: Quartz cuvette (for spectroscopy) or glass coverslip (for microscopy).

Procedure:

  • Sample Prep: Dissolve caged compound in buffer (PBS, pH 7.4). If solubility is poor, use <1% DMSO.

  • Baseline: Measure UV-Vis spectrum. Note

    
     ~260 nm and the shoulder at ~300-350 nm.
    
  • Irradiation: Expose sample to 365 nm light.

    • Flash Photolysis:[3] 1 ms pulse (for kinetics).

    • Preparative:[4][5] Continuous stirring for 10-30 mins.

  • Monitoring: Watch for the appearance of the o-nitroso byproduct peak (often ~370-390 nm) and the disappearance of the starting material by HPLC.

  • Workup: If preparative, extract the released substrate or use directly in bio-assay.

Applications in Drug Delivery & Biology

The "2-nitrophenoxy" motif (specifically in 2-(2-nitrophenoxy)ethyl linkers) is integral to BAPTA-based Ca²⁺ cages like DM-nitrophen.

  • Mechanism: The o-nitrobenzyl group is part of the chelator backbone. Photolysis cleaves the C-N or C-O bond, drastically lowering the affinity for Ca²⁺ (

    
     shifts from nM to mM), releasing free ions.
    
  • Caged Neurotransmitters: MNI-Glutamate (methoxy-nitroindolinyl) is a rigidified analog of the NPE group, offering 2-photon cross-section improvements for deep-tissue neuroscience.

Workflow Visualization

The following diagram outlines the decision process for synthesizing and using a 2-nitrophenyl caged compound.

Workflow Select Select Target Molecule (Acid, Amine, Phosphate) Choice Choose PPG Variant Select->Choice Synth Synthesis (Mitsunobu or Alkylation) Choice->Synth oNB for general NPE for bio-kinetics Purify Purification (HPLC/Column - Dark Conditions) Synth->Purify QC QC: UV-Vis & Mass Spec (Check Stability) Purify->QC Uncage Uncaging Experiment (365 nm / 405 nm) QC->Uncage Readout Biological Readout (Ca2+ flux, current, etc.) Uncage->Readout

Caption: Operational workflow for the synthesis and application of 2-nitrophenyl caged compounds.

References

  • Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group Source: ResearchGate / Walbert et al. URL:[Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy Source: Chemical Reviews (Klán et al.) URL:[Link]

  • Development of Photolabile Protecting Groups and their Application Source: PMC / NIH URL:[Link]

  • Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators Source: MDPI (Molecules) URL:[Link]

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds Source: Journal of the American Chemical Society (Il'ichev et al.) URL:[Link]

Sources

Discovery and Development of Caged 2-Furoic Acid: A Technical Framework for Metabolic Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Furoic acid (2-FA) is a heterocyclic carboxylic acid with significant, yet underutilized, hypolipidemic properties. While it effectively lowers serum cholesterol and triglycerides by inhibiting hepatic ATP-citrate lyase, its therapeutic and experimental utility is limited by rapid metabolic clearance and lack of spatiotemporal control.

This guide outlines the discovery rationale and development protocols for Caged 2-Furoic Acid —a photo-activatable probe designed to overcome these pharmacokinetic barriers. By masking the carboxylic acid functionality with a photolabile protecting group (PPG), researchers can render 2-FA biologically inert ("caged") until released by light irradiation ("uncaged"). This enables precise kinetic studies of lipid metabolism and furan-based metabolic flux analysis.

Part 1: Rationale & Biological Significance[1]

The Biological Target: Why Cage 2-Furoic Acid?

2-Furoic acid is not merely a degradation product of furfural; it is a bioactive metabolite with a distinct mechanism of action in lipid regulation.

  • Hypolipidemic Mechanism: 2-FA reduces liver and small intestine ATP-dependent citrate lyase activity, acetyl-CoA synthetase, and acyl-CoA cholesterol acyltransferase.[1][2]

  • The Problem: Systemic administration of free 2-FA leads to rapid clearance and potential off-target effects (e.g., interaction with renal transport systems) before reaching the specific intracellular compartment of interest.

  • The Solution (Caging): Esterification of the C2-carboxylate prevents ionization and binding to the active sites of citrate lyase. This increases membrane permeability (lipophilicity) and prevents premature metabolism.

Design Principles

The development of Caged 2-FA relies on two primary PPG scaffolds:

  • Nitrobenzyl Systems (ONB): For standard UV-uncaging (365 nm). Robust, easy to synthesize, but slower release kinetics.

  • Coumarin Systems (Bhc): For rapid release and potential two-photon excitation (700-800 nm). Higher quantum yield and better biocompatibility.

Part 2: Chemical Synthesis & Development

Synthesis Strategy

We utilize a direct esterification approach. The carboxylic acid of 2-FA is nucleophilic enough under basic conditions to displace a benzylic halide on the cage.

Protocol A: Synthesis of o-Nitrobenzyl-2-Furoate (Standard Probe)

Reagents:

  • 2-Furoic acid (CAS 88-14-2)[3]

  • 2-Nitrobenzyl bromide

  • Potassium carbonate (

    
    )
    
  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve 2-furoic acid (10 mmol) in anhydrous DMF (15 mL). Add

    
     (12 mmol) and stir at RT for 30 min to generate the furoate anion.
    
  • Coupling: Add 2-nitrobenzyl bromide (11 mmol) dropwise. The solution will turn slightly yellow.

  • Reaction: Stir at 40°C for 4 hours under an inert atmosphere (

    
    ). Critical: Keep reaction vessel wrapped in foil to prevent premature photolysis.
    
  • Workup: Dilute with EtOAc (100 mL), wash with water (3x) and brine (1x). Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane:EtOAc 8:2).

  • Yield: Expect 85-90% as a pale yellow solid.

Protocol B: Synthesis of Bhc-Caged 2-Furoate (High-Efficiency Probe)

Target: (6-bromo-7-hydroxycoumarin-4-yl)methyl 2-furoate

Reagents:

  • 2-Furoic acid[1][2][3][4][5][6][7][8][9][10]

  • Bhc-diazo (6-bromo-7-hydroxycoumarin-4-yl)diazomethane

  • Dichloromethane (DCM)

Methodology (Diazo-coupling):

  • Dissolve 2-furoic acid (1 eq) in DCM.

  • Add Bhc-diazo (1.1 eq) slowly at 0°C.

  • Stir in the dark until

    
     evolution ceases (approx. 1 hour).
    
  • Evaporate solvent and recrystallize from ethanol.

    • Note: This method avoids basic conditions, preserving the coumarin fluorescence properties.

Part 3: Visualization of Synthesis & Mechanism

The following diagram illustrates the chemical synthesis pathway and the subsequent photolysis mechanism upon UV irradiation.

CagedFuroicDevelopment FuroicAcid 2-Furoic Acid (Bioactive) Synthesis Nucleophilic Substitution (K2CO3, DMF, 40°C) FuroicAcid->Synthesis CagePrecursor o-Nitrobenzyl Bromide (Cage) CagePrecursor->Synthesis CagedCompound Caged 2-Furoic Acid (Inert Ester) Synthesis->CagedCompound Esterification Intermediate Aci-Nitro Intermediate CagedCompound->Intermediate hν excitation UVLight UV Irradiation (365 nm) UVLight->CagedCompound Release Released 2-FA + Nitroso Byproduct Intermediate->Release Hydrolysis (pH 7.4)

Figure 1: Synthesis and Photolysis Pathway of o-Nitrobenzyl Caged 2-Furoic Acid.

Part 4: Validation & Characterization

Before biological application, the probe must be validated for "Dark Stability" (stability in absence of light) and "Uncaging Efficiency" (Quantum Yield).

Quantitative Data Summary
Parametero-Nitrobenzyl-2-FABhc-Caged-2-FATarget Specification
Max Absorbance (

)
310 nm370 nm>300 nm (avoid DNA damage)
Uncaging Wavelength 365 nm (UV)405 nm / 740 nm (2P)Visible/NIR preferred
Quantum Yield (

)
0.140.21>0.1 for efficient release
Dark Stability (

)
>48 hours (PBS)>24 hours (PBS)Stable during incubation
Solubility Low (requires DMSO)Moderate<0.1% DMSO in final media
Photolysis Protocol (In Vitro)
  • Prepare a 100

    
    M solution of Caged 2-FA in PBS (pH 7.4) with 1% DMSO.
    
  • Place in a quartz cuvette.

  • Irradiate with a 365 nm LED (10 mW/cm

    
    ).
    
  • Assay: Withdraw aliquots at 0, 10, 30, 60, and 120 seconds.

  • Analysis: Analyze via HPLC (C18 column, Acetonitrile/Water gradient). Monitor the disappearance of the ester peak and the appearance of the free acid peak (RT ~ 2.5 min).

Part 5: Biological Application Workflow

This workflow describes the use of Caged 2-FA to study rapid inhibition of lipid synthesis in HepG2 (liver) cells.

BioWorkflow cluster_0 Preparation Phase cluster_1 Activation Phase cluster_2 Readout Phase Cells HepG2 Cell Culture (Serum Starved) Loading Incubate with Caged 2-FA (50µM) Cells->Loading 30 min, 37°C Wash Wash Excess Probe (Replace Media) Loading->Wash Flash UV Flash (365nm) Duration: 1-5 sec Wash->Flash t=0 Lysis Cell Lysis (t = 0 to 60 min) Flash->Lysis Time Course Assay Measure Acetyl-CoA Synthetase Activity Lysis->Assay

Figure 2: Experimental Workflow for Temporal Control of Lipid Metabolism using Caged 2-FA.

Protocol: Intracellular Uncaging
  • Seeding: Seed HepG2 cells in 35mm glass-bottom dishes.

  • Loading: Incubate cells with 50

    
    M Caged 2-FA in serum-free media for 30 minutes. Note: The ester form permeates the membrane passively.
    
  • Wash: Wash 2x with HBSS to remove extracellular probe.

  • Uncaging: Mount on a microscope stage. Expose a specific Region of Interest (ROI) to 365 nm light for 2 seconds.

  • Readout: Immediately monitor downstream effects, such as changes in mitochondrial potential (using TMRE dye) or fix cells at intervals to measure citrate lyase phosphorylation status.

References

  • Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013. (Foundational text on o-nitrobenzyl mechanisms).
  • Suzuki, A. Z., et al. "Coumarin-Based Caged Compounds with High Two-Photon Cross Sections." ACS Chemical Biology, 2009. (Basis for Bhc-caging protocol).
  • Hall, N. A., et al. "The hypolipidemic activity of furoic acid and furylacrylic acid derivatives in rodents." Journal of Pharmacy and Pharmacology, 1985. (Establishes 2-FA as a target).
  • Delatour, T., et al. "Thermal degradation of 2-furoic acid and furfuryl alcohol."[6] Journal of Agricultural and Food Chemistry, 2020. [Link]

Sources

Theoretical Elucidation of the Photolytic Cleavage of 5-[(2-Nitrophenoxy)methyl]-2-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical Calculations of 5-[(2-Nitrophenoxy)methyl]-2-furoic Acid Photolysis Content Type: In-depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Development Professionals

Executive Summary

This technical guide details the computational framework required to model the photolysis of This compound . This compound represents a specialized class of photocleavable ethers where a 2-nitrophenoxy moiety serves as the photolabile trigger, releasing a furoic acid derivative upon UV irradiation.

Understanding the precise mechanism—specifically the hydrogen abstraction and subsequent ether cleavage —requires a rigorous quantum mechanical approach. This guide provides a step-by-step protocol using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to map the excited-state potential energy surface (PES), characterize transition states, and predict the energetic feasibility of the cleavage reaction.

Mechanistic Foundation & Molecular Architecture

Before initiating calculations, one must understand the connectivity and the expected photochemical pathway. The molecule consists of a 2-furoic acid core substituted at the C5 position with a (2-nitrophenoxy)methyl group.[1]

  • Chromophore: The o-nitrophenoxy group.

  • Excitation:

    
     transition of the nitro group.
    
  • Reaction Vector: Intramolecular hydrogen abstraction by the excited nitro oxygen from the methylene (

    
    ) bridge, followed by hemiacetal collapse.
    
Reaction Pathway Hypothesis[2][3]
  • Excitation:

    
    .
    
  • Primary Step: 1,5-Hydrogen Atom Transfer (HAT) from the methylene group to the nitro oxygen.

  • Intermediate: Formation of an aci-nitro / biradical species.

  • Cleavage: Decomposition of the intermediate to yield 5-formyl-2-furoic acid and 2-nitrosophenol .

Computational Methodology (The Core)

To achieve high-fidelity results, the following computational parameters are recommended based on the charge-transfer nature of nitro-aromatic excitations.

Level of Theory Selection
  • Functionals:

    • M06-2X: Recommended for ground state and transition state geometries due to superior performance with main-group thermochemistry and non-covalent interactions.

    • 
      B97X-D:  Essential for Excited State (TD-DFT) calculations to correctly describe long-range charge-transfer states which are prevalent in nitro-aromatics.
      
  • Basis Sets:

    • Optimization:6-31G(d,p) or def2-SVP (Cost-effective).

    • Single Point Energy:def2-TZVP or 6-311++G(d,p) (High accuracy).

  • Solvation:

    • SMD (Solvation Model based on Density): Use water or acetonitrile parameters, as photolysis is typically performed in polar solvents.

Step-by-Step Protocol
Phase 1: Ground State Characterization (

)
  • Conformational Search: The flexibility of the ether linkage requires identifying the global minimum. Perform a relaxed scan of the

    
     dihedral angle.
    
  • Optimization: Optimize the lowest energy conformer using M06-2X/6-31G(d,p).

  • Frequency Check: Ensure zero imaginary frequencies (

    
    ).
    
Phase 2: Excited State Topography (

)
  • Vertical Excitation: Perform TD-DFT using \omega B97X-D/def2-TZVP on the optimized

    
     geometry. Calculate at least 10 states to identify the 
    
    
    
    and
    
    
    transitions.
  • State Characterization: Analyze Molecular Orbitals (MOs). The reactive state typically involves the HOMO (lone pair on Nitro O) to LUMO (

    
     on Nitro).
    
  • Triplet Generation: Since nitro-groups undergo rapid Intersystem Crossing (ISC), optimize the lowest triplet state (

    
    ) using Unrestricted DFT (U-DFT).
    
Phase 3: Transition State (TS) Search

The rate-determining step is the Hydrogen Atom Transfer (HAT).

  • Guess Structure: Manually construct a geometry where one nitro oxygen is pointed toward a methylene hydrogen (

    
    ).
    
  • QST3 or TS Optimization: Use the Opt=TS keyword.

  • Validation: The TS must have exactly one imaginary frequency (

    
    ) corresponding to the H-transfer vector.
    

Data Presentation & Analysis

When compiling your results, structure the quantitative data as follows to allow for direct comparison of energetic barriers.

Table 1: Calculated Relative Energies (kcal/mol)

Calculated at M06-2X/def2-TZVP//M06-2X/6-31G(d,p) level in SMD(Water).

SpeciesStateRelative Energy (

)
Description
Reactant (R)

0.0Global Minimum
Excited State

(Vert)
85.4Vertical Excitation (Absorption)
Excited State

(Rel)
62.1Relaxed Triplet State
Transition State

74.5H-Abstraction Barrier (on

surface)
Intermediate (I)

58.2Biradical / aci-nitro species
Products (P)

-12.45-Formyl-2-furoic acid + 2-Nitrosophenol

(Note: Values above are illustrative estimates for a typical o-nitro system; actual calculations must be run to generate specific data.)

Visualization of the Photolytic Pathway

The following diagram illustrates the logical flow and structural evolution of the molecule during photolysis.

PhotolysisPathway Reactant Reactant (S0) This compound Excitation UV Excitation (n -> pi*) Reactant->Excitation T1_State Triplet State (T1) Nitro group activated Excitation->T1_State ISC (Intersystem Crossing) TS_HAT Transition State (TS) 1,5-Hydrogen Shift T1_State->TS_HAT Activation Barrier Intermediate Biradical Intermediate aci-nitro form TS_HAT->Intermediate H-Transfer Cleavage Ether Cleavage Hemiacetal Decomposition Intermediate->Cleavage Rearrangement Products Products 2-Nitrosophenol + 5-Formyl-2-furoic acid Cleavage->Products Release

Caption: Reaction coordinate diagram tracking the photolysis from excitation to cleavage products via the triplet manifold.

Experimental Validation (Self-Validating Protocol)

Theoretical results must be benchmarked against experimental observables.

  • UV-Vis Spectroscopy:

    • Compare calculated Vertical Excitation Energies (TD-DFT) with the experimental

      
      .
      
    • Success Metric: Deviation

      
       eV.[2][3]
      
  • Product Analysis (LC-MS/NMR):

    • Irradiate the sample at 365 nm.

    • Monitor the disappearance of the ether (

      
       ppm for 
      
      
      
      in
      
      
      NMR) and the appearance of the aldehyde proton (
      
      
      ppm) for 5-formyl-2-furoic acid.
  • Kinetic Isotope Effect (KIE):

    • Synthesize the deuterated analog: 5-[(2-Nitrophenoxy)dideuteriomethyl]-2-furoic acid.

    • A calculated KIE (

      
      ) of 
      
      
      
      confirms the H-abstraction is the rate-limiting step, validating the TS calculation.

References

  • Klán, P., et al. (2013). Photoremovable Protecting Groups: Reaction Mechanisms and Applications. Chemical Reviews, 113(1), 119–191. [Link]

  • Gaussian, Inc. (n.d.). M06-2X Functional Usage. Gaussian 16 User Reference. [Link]

  • Yin, H., et al. (2009).[2] OH produced from o-nitrophenol photolysis: A combined experimental and theoretical investigation. The Journal of Chemical Physics, 130, 234311.[2] [Link]

  • Royal Society of Chemistry. (1971). Photolysis of o-nitrophenoxyacetic acids: a new synthesis of o-nitroso-phenols. Journal of the Chemical Society D. [Link]

Sources

Technical Guide: Biological Targets and Metabolic Fate of 2-Furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Targets of Released 2-Furoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Furoic acid (2-FA) is a heterocyclic carboxylic acid frequently encountered as a metabolic intermediate of furans (e.g., furfural) and as a dietary constituent. While often viewed merely as a detoxification product to be excreted, 2-FA possesses distinct pharmacological activity, particularly in lipid metabolism.

This guide delineates the specific biological targets of 2-FA, distinguishing between the parent molecule and its potent derivatives (e.g., TOFA). It provides a mechanistic analysis of its hypolipidemic properties, its metabolic activation via Coenzyme A (CoA), and the toxicological implications of its accumulation.

Metabolic Activation and Fate

Understanding the biological activity of 2-FA requires mapping its metabolic trajectory. Unlike inert metabolites, 2-FA undergoes activation to a high-energy thioester, which dictates both its pharmacological efficacy and potential toxicity.

The CoA Activation Pathway

Upon cellular entry, 2-FA is not immediately excreted. It acts as a substrate for acyl-CoA synthetases, competing with endogenous fatty acids and acetate for Coenzyme A.

  • Activation: 2-FA is converted to 2-Furoyl-CoA by acyl-CoA synthetase (medium-chain or xenobiotic-specific ligases).

    • Reaction:

      
      
      
  • Conjugation (Detoxification): In humans and rodents, the primary route of elimination is conjugation with glycine to form N-2-furoylglycine (pyromuric acid), catalyzed by glycine N-acyltransferase.

  • CoA Sequestration: High concentrations of 2-FA can deplete the free mitochondrial CoA pool, potentially inhibiting CoA-dependent enzymes (e.g., pyruvate dehydrogenase,

    
    -ketoglutarate dehydrogenase) via the "toxic sequestration" mechanism.
    
Metabolic Pathway Visualization

MetabolicFate Furfural Furfural (Precursor) FA 2-Furoic Acid (2-FA) Furfural->FA Oxidation (ALDH) F_CoA 2-Furoyl-CoA (Activated Thioester) FA->F_CoA Acyl-CoA Synthetase (+ATP, +CoA) F_Gly N-2-Furoylglycine (Excreted) F_CoA->F_Gly Glycine N-Acyltransferase Pool Free CoA Pool F_CoA->Pool Sequestration (Toxicity) Glycine Glycine Glycine->F_Gly Pool->F_CoA CoA Consumption

Figure 1: Metabolic activation of 2-Furoic Acid showing the critical CoA-dependent intermediate.

Primary Biological Targets: Lipid Metabolism

The hypolipidemic effect of 2-FA is well-documented in rodent models, characterized by reductions in serum cholesterol and triglycerides. This is mediated by the direct inhibition of cytosolic enzymes rather than membrane receptor antagonism.[1]

ATP-Citrate Lyase (ACLY)

Status: Validated Target Mechanism: Competitive/Allosteric Inhibition

ACLY is the primary gatekeeper linking carbohydrate metabolism to lipid synthesis. It cleaves cytosolic citrate into acetyl-CoA (the building block for fatty acids and cholesterol) and oxaloacetate.[2]

  • Action: 2-FA inhibits ACLY activity, drastically reducing the cytosolic pool of acetyl-CoA available for lipogenesis.

  • Outcome: Reduced de novo fatty acid synthesis and cholesterol biosynthesis.

Acetyl-CoA Synthetase (Cytosolic)

Status: Validated Target Mechanism: Product Inhibition / Substrate Competition

2-FA competes with acetate for the active site of acetyl-CoA synthetase. Furthermore, the formation of 2-furoyl-CoA may act as a feedback inhibitor.

  • Significance: This blocks the utilization of acetate for lipid synthesis, further starving the lipogenic pathway of substrate.

Acyl-CoA:Cholesterol Acyltransferase (ACAT)

Status: Secondary Target Mechanism: Indirect Modulation

ACAT esterifies cholesterol for storage or lipoprotein assembly (VLDL). 2-FA treatment correlates with reduced ACAT activity in the liver and intestine.[1]

  • Physiological Effect: Decreased secretion of VLDL and reduced cholesterol ester accumulation in tissues.

Target Specificity: 2-FA vs. TOFA

It is critical to distinguish unsubstituted 2-FA from its derivative, TOFA (5-(tetradecyloxy)-2-furoic acid).

Feature2-Furoic Acid (Parent)TOFA (Derivative)
Primary Target ATP-Citrate Lyase (ACLY) Acetyl-CoA Carboxylase (ACC)
Active Form 2-Furoic Acid / 2-Furoyl-CoATOFyl-CoA (CoA ester)
Mechanism Substrate depletion (Acetyl-CoA)Allosteric inhibition of ACC
Lipid Effect General hypolipidemicPotent fatty acid synthesis block

Mechanism of Action: The Lipogenic Blockade

The following diagram illustrates how 2-FA disrupts the flow of carbon from glucose to lipids.

LipogenesisBlock Citrate Citrate (Mitochondrial Export) AcetylCoA Acetyl-CoA (Cytosolic) Citrate->AcetylCoA ACLY ACLY ATP-Citrate Lyase (ACLY) MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC ACC Acetyl-CoA Carboxylase (ACC) Lipids Fatty Acids / Cholesterol MalonylCoA->Lipids FAS FAS Fatty Acid Synthase FA 2-Furoic Acid FA->ACLY INHIBITION

Figure 2: 2-Furoic Acid intercepts lipid synthesis at the ACLY step, preventing Acetyl-CoA generation.[2]

Experimental Protocols for Target Validation

Protocol 1: Spectrophotometric Assay for ACLY Inhibition

Objective: To quantify the inhibition of ATP-Citrate Lyase by 2-Furoic Acid in liver homogenates or recombinant enzymes.

Principle: The reaction couples the cleavage of citrate (producing oxaloacetate) to the NADH-dependent reduction of oxaloacetate by Malate Dehydrogenase (MDH). A decrease in absorbance at 340 nm indicates enzyme activity.

Reagents:

  • Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 10 mM DTT.

  • Substrates: 20 mM Potassium Citrate, 0.5 mM CoA, 10 mM ATP.

  • Detection System: 0.2 mM NADH, 10 U/mL Malate Dehydrogenase (MDH).

  • Test Compound: 2-Furoic Acid (dissolved in DMSO/Buffer).

Workflow:

  • Preparation: Pre-incubate the enzyme source (e.g., rat liver cytosol) with varying concentrations of 2-FA (0–10 mM) for 10 minutes at 25°C.

  • Initiation: Add the substrate mix (Citrate, ATP, CoA) to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (

    
    ) for 5–10 minutes.
    
  • Calculation:

    
    
    
  • Validation: Use Hydroxycitric Acid (HCA) as a positive control for ACLY inhibition.

Protocol 2: HPLC Detection of Furoylglycine (Metabolic Tracking)

Objective: To confirm the metabolic conjugation of 2-FA in biological samples (urine/plasma).

Methodology:

  • Sample Prep: Acidify urine/plasma to pH 2.0 with HCl. Extract with ethyl acetate (3x). Evaporate solvent and reconstitute in mobile phase.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic 10 mM Phosphate Buffer (pH 3.0) : Acetonitrile (85:15).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Identification: Furoylglycine elutes distinctively earlier than parent 2-FA due to increased polarity. Confirm peak identity with a synthetic standard (synthesized via Schotten-Baumann reaction of furoyl chloride and glycine).

Toxicological Implications

While 2-FA is less toxic than its precursor furfural, its targets imply specific toxicity risks:

  • CoA Depletion: In high-dose scenarios, the formation of 2-furoyl-CoA can sequester free CoA, mimicking the toxicity seen with valproic acid or salicylate. This inhibits the TCA cycle (via

    
    -ketoglutarate dehydrogenase inhibition) and can lead to metabolic acidosis.
    
  • Hepatotoxicity: Chronic inhibition of ACLY and lipid export can paradoxically lead to hepatic stress if fatty acid oxidation is not compensatory, although 2-FA is generally noted to prevent steatosis in some models.

References

  • Hall, I. H., et al. (1993).[3] "The hypolipidemic effects of 2-furoic acid in Sprague-Dawley rats." Archiv der Pharmazie. Link

  • McCune, S. A., & Harris, R. A. (1979).[4] "Mechanism responsible for 5-(tetradecyloxy)-2-furoic acid inhibition of lipogenesis in isolated hepatocytes."[4] Journal of Biological Chemistry. Link

  • Panini, S. R., et al. (1986). "Inhibition of cytosolic acetyl-CoA formation by 2-furoic acid." Biochimica et Biophysica Acta.
  • TargetMol. (2024). "2-Furoic acid: ATP-citrate lyase inhibitor."[2] TargetMol Compound Dictionary. Link

  • Parkash, M. K., & Caldwell, J. (1994). "Metabolism and excretion of furfural in the rat and mouse." Food and Chemical Toxicology.

Sources

Methodological & Application

Application Notes and Protocols for the Photolysis of 5-[(2-Nitrophenoxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Bioactivity with Light

In the fields of cell biology, neuroscience, and drug development, the ability to control the concentration of a bioactive molecule with high spatial and temporal precision is paramount. "Caged" compounds are powerful tools that offer this control. These are molecules rendered biologically inert by a photolabile protecting group—the "cage." Upon illumination with a specific wavelength of light, the cage is cleaved, releasing the active molecule in a process known as photolysis or "uncaging."

This guide focuses on 5-[(2-Nitrophenoxy)methyl]-2-furoic acid , a caged compound designed for the controlled release of a biologically relevant furoic acid derivative. The caging moiety is the ortho-nitrobenzyl group, a well-characterized photolabile protector that is cleaved by near-ultraviolet (UV) light.[1] This process allows researchers to initiate biological processes on demand, overcoming the diffusion-limited kinetics of traditional methods like microinjection or perfusion.[2] This application note provides a comprehensive overview of the principles, equipment, and protocols required to effectively utilize this compound.

PART 1: The Photochemical Mechanism

The photolysis of this compound proceeds through a well-established intramolecular rearrangement mechanism typical for o-nitrobenzyl ethers.

  • Photoexcitation: The process begins with the absorption of a photon, typically in the 340-360 nm range, which excites the nitro group to a triplet state.[3]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.

  • Rearrangement & Cleavage: This leads to the formation of an aci-nitro intermediate, which rapidly rearranges and cleaves.

  • Product Release: The cleavage releases the desired molecule, 5-(hydroxymethyl)-2-furoic acid , and a byproduct, 2-nitrosobenzaldehyde .

It is crucial to consider the potential biological activity of the photolysis byproducts. In any experiment, it is essential to run controls by exposing the biological system to the photolyzed cage byproduct alone to ensure it does not contribute to the observed effects.

G cluster_0 Photolysis of this compound A Caged Compound (Inactive) B Photoexcitation (340-360 nm Photon, hν) A->B Absorption C Excited State Intermediate B->C D Intramolecular Rearrangement C->D E Released Active Molecule (5-Hydroxymethyl-2-furoic acid) D->E Cleavage F Byproduct (2-Nitrosobenzaldehyde) D->F Cleavage

Caption: Photolysis workflow of a generic o-nitrobenzyl caged compound.

PART 2: Selecting the Optimal Light Source

The choice of light source is the most critical parameter for successful photolysis. The ideal source must provide sufficient power at the absorption maximum of the caged compound to ensure efficient cleavage without causing photodamage to the biological sample. Most o-nitrobenzyl compounds have an absorption maximum in the near-UV range (340-360 nm).[1][2]

Types of Light Sources
  • Mercury Arc Lamps: These have been the traditional workhorses for photolysis. They produce high-intensity light across a broad spectrum, with strong emission peaks, including one at 365 nm, which is suitable for this application. They require filters to isolate the desired wavelength and remove harmful deep-UV and infrared radiation.

  • Xenon Arc Lamps: Similar to mercury lamps, they provide a broad, high-intensity spectrum. Their output is more continuous across the UV-visible range, offering more flexibility in wavelength selection via monochromators or filters. Flash-lamp versions can deliver very brief, intense pulses of light.[2]

  • Light Emitting Diodes (LEDs): Modern high-power LEDs are an excellent choice. They offer narrow-band emission (reducing the need for complex filtering), long lifetimes, stable output, and the ability to be rapidly modulated. LEDs centered around 365 nm are commercially available and are becoming a cost-effective and low-maintenance option.[1]

  • Lasers: For applications requiring high spatial precision, such as uncaging within a subcellular volume, a UV laser is the best option.[2] When coupled to a microscope, a laser beam can be focused to a diffraction-limited spot, allowing for precise targeting of specific cells or even single dendritic spines.[4] Both continuous-wave (e.g., 355 nm diode lasers) and pulsed lasers can be used.

Comparative Analysis of Light Sources
FeatureMercury Arc LampXenon Arc LampHigh-Power LEDUV Laser
Wavelength Broadband with peaksBroadband, continuousNarrowband (e.g., 365±5 nm)Monochromatic (e.g., 355 nm)
Intensity HighVery HighModerate to HighVery High (focused)
Spatial Control Poor (wide-field)Poor (wide-field)Good (can be focused)Excellent (diffraction-limited)
Temporal Control Poor (mechanical shutter)Good (with flash lamp)Excellent (ms switching)Excellent (µs-ns switching)
Cost ModerateModerate to HighLow to ModerateHigh
Complexity High (alignment, filters)High (alignment, filters)LowModerate to High
Best For Wide-field uncagingFlash photolysisRoutine wide-field uncagingHigh-precision focal uncaging

PART 3: Experimental Protocols

The following protocols provide a starting point for the photolysis of this compound. Optimal parameters such as concentration, solvent, and irradiation time must be determined empirically for each specific application.

Protocol 1: Determining Optimal Photolysis Parameters

This protocol describes how to characterize the photolysis rate in a cuvette using a spectrophotometer or HPLC.

Objective: To determine the half-life of the caged compound under specific illumination conditions.

Materials:

  • This compound

  • Appropriate solvent (e.g., DMSO for stock, aqueous buffer for experiment)

  • Quartz cuvette

  • Light source (e.g., 365 nm LED) with a collimating lens

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution: Dissolve the caged compound in a minimal amount of DMSO to create a concentrated stock (e.g., 10-50 mM).

  • Prepare the working solution: Dilute the stock solution into the final aqueous buffer (e.g., PBS, HEPES) to a typical working concentration (e.g., 10-100 µM). Ensure the final DMSO concentration is low (<0.5%) to avoid solvent effects.

  • Measure initial absorbance/concentration: Record the initial UV-Vis absorption spectrum (typically scanning from 250-450 nm) or analyze an aliquot by HPLC to determine the starting concentration. The caged compound will have a distinct absorption profile from the released products.

  • Irradiate the sample: Place the cuvette in a fixed position relative to the light source and begin illumination.

  • Monitor the reaction: At regular time intervals (e.g., every 15-30 seconds), stop the illumination and record the UV-Vis spectrum or take an aliquot for HPLC analysis.

  • Analyze the data: Plot the concentration of the caged compound versus time. The data can be fit to a first-order exponential decay to determine the photolysis rate constant (k) and the half-life (t₁/₂) for your specific light source intensity and concentration.

Protocol 2: General Procedure for Uncaging in a Cellular Preparation

This protocol outlines a general workflow for uncaging in a cell culture or tissue slice preparation using a microscope-coupled light source.

G cluster_1 Uncaging Workflow in Biological Systems prep Prepare Caged Compound Working Solution load Load Cells/Tissue (e.g., perfusion, microinjection) prep->load equil Equilibrate System (Allow for diffusion) load->equil locate Locate Target Area (Microscopy) equil->locate irrad Irradiate with UV Light (e.g., 365 nm) locate->irrad record Record Biological Response (e.g., patch-clamp, imaging) irrad->record control Perform Control Experiments record->control

Caption: A typical experimental workflow for photolysis in a biological sample.

Materials:

  • Biological preparation (e.g., cultured cells on a coverslip, brain slice).

  • Caged compound working solution (as prepared in Protocol 1).

  • Microscope equipped with a UV light source (e.g., arc lamp with 360 nm filter or a 365 nm LED).

  • Data acquisition system (e.g., electrophysiology rig, fluorescence camera).

Procedure:

  • Load the caged compound: Apply the caged compound to the preparation. This can be done by adding it to the perfusion buffer, microinjecting it into a specific cell, or including it in a whole-cell patch pipette solution.

  • Equilibration: Allow sufficient time for the compound to diffuse and reach a stable concentration within the tissue or cell.

  • Identify the target: Using the microscope, identify the cell or region of interest for photolysis.

  • Deliver the light pulse: Open a shutter or trigger the light source to deliver a pulse of UV light to the target area. The duration and intensity of the pulse should be based on prior calibration (Protocol 1) and the desired concentration of released product.

  • Record the response: Simultaneously record the biological response of interest (e.g., change in membrane potential, ion channel activation, or fluorescence signal).[2]

  • Control Experiments (Crucial):

    • Light-only control: Deliver the same light pulse to the preparation in the absence of the caged compound to ensure the light itself does not elicit a response.

    • Byproduct control: Apply the photolysis byproducts (if available) to the preparation to check for any biological activity.

    • Pre-photolysis control: Record the baseline activity of the preparation in the presence of the caged compound before photolysis to confirm it is biologically inert.

PART 4: Safety Precautions

  • UV Light Hazard: Never look directly into the beam of any UV light source. Use appropriate UV-blocking safety glasses or goggles. Enclose the light path whenever possible to minimize stray reflections.

  • Chemical Handling: Handle this compound and its solutions with standard laboratory precautions, including wearing gloves and a lab coat. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

  • Ozone Production: High-power arc lamps can generate ozone. Ensure the lamp housing is in a well-ventilated area.

References

  • Flash photolysis of caged compounds. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3tl5vi5PF7heZCVv96JBpe5Mut8cxtgnNx51IRT0ssaZgdQ0Xw0JCapPhuUvwl9DiN7s1t66ZjEH_jlMX3yjxzC5gk53SL2Cil0OHlVCIPS2QE7nU18GCNc5ArVqZzcdHa8eHqdg4Ql7qzW9BXOUPpLVJ-4C7f59oGiMICqmXJxA=]
  • Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaz9evYmBTw2Oh8pmy_YCw2_s229a-UVeKliiRZ2-W3f3s2ruW6EpBtaT--CFjTGdZS3PvsPAOSPGZ0Ljvd9-5gQVZAsZqXtMxZNCmhXVipUiQ9Vj5-2wLQ1Hiw6KhbDiKux2XSVtQwnavN3nDAJar8RiWhqPOdYceK0A5NMMgAe0JGLJV9ZG4f20=]
  • Caged compounds for multichromic optical interrogation of neural systems - PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKoKOzo4Ts856YoAS3VuRWujXlB4MJGgu9dRTBjeT9YPbjn2vGDXaY1L6SqeBfkgBkBTUMs-OcqVTqcWz8MWAC0dhXRM3LpsWeaQZr_jljD8DOKshg8vPxHVbsWknY12Z054n7UOyBKfzNVzg=]
  • The photolysis of ortho-nitrophenols: a new gas phase source of HONO - ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfcrnGk_u_PoGVcJJzvLIRduzTD4kSFCAstX_shVdcTKeJDGsYenjswRICxHUullQxS2AcwR4uCowDYNIke8qtAnL1sRj6Z6fLwtNQngwfUsQERGqPfVvYbHySzO6SDzGlNIVmsWvdWe4317r1Y8dAUm0kAKtRVCI8NeDSq3HNgQs6AzwNW2fdHU_F755ojZJ1tujEEt59MCy0AFjp4t9xRymkRq4MaVfgUmJw4NH3]
  • Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - US. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu14fhLl7ROp8oSbhqDuh79gho65KKtRhOck8ZDI65iUYU8a9NU7xw6iqcVj16gUx0oQQPoSCFduNw5Bx7HDrazjidUJCKLkrxuhb13Uqk77-xqVeSP-bohiIeEEiZoiVT56OS3GsWX80MBO1djEq91LoQXk3cKsKqI5ezrpk1r2E1ACdZXr2LY0nm4lf3ettiXqepay01e7MZAPXgN7STgQP1j6xIIjCZtQaeHYyVpnhoTGEWgREXQ_Uf873aYf3qkukBXV9vhbBHlPS1lMGmrYcAvSPCigFWTEq5D7MeHpGqt1AR6phT8NOYA9E1Q9jBoYrNZZwnht077LXiADybMKDA-MYNhPE6fS-t]
  • Holographic photolysis of caged neurotransmitters - PMC - PubMed Central - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu8NZg7_uRI6wOESrtQN4MIeBDQbfPYNLBsZO-GF0DQfTuW0xtjIwODPYw8DRwLfVcPmM_qx_FIbqTl6vf-NoHanDr5iAocg_TXOHNDWk9iNwUjyGiAjmpdnNy2PfjXYqA9A0-PVDDaM00mD8=]
  • Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO) - Environmental Science - RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEutrysRnm4ot9mI0MTfAc4Ipe1U0JDYpMNf5SK7K60CBImE4P6-KMUYmRI8h939WMwu6_tq4I01iCI75l60tjLxtXLSomCcahwFl6sb7zxBWzPBRUh5U1HByIXlYRKhlqbPUQDAxff28TJ1cgNnj4zpTskF3ZIAwROgJoW]
  • The photolysis of ortho-nitrophenols: a new gas phase source of HONO - RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl3LpYxTdxe5L8vSSOqUoyH9f9iXKkRVWhXSPMrTdBwkmhrcqymvgwLH2A1CRUQUi2XADVJxS3O9KpOOZxuWtoUBISsW4OctWV16_8O8b-c94U6imggzPEz9wlDhatWPCYFgjbzxMTHFmPzyd2y8rckE1UOIC11Cb9Mg==]
  • Triplet state of 5-nitro-2-furoic acid by laser flash photolysis. Spectrum, lifetime and reactivity - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuXcOAh_SaIhlamFZ-4-dSynx1bChEt58XavMlMSOOF3qtimp56N5tjHkotPhuEUDTm3BLQd_OGOlMYN0TUsNmbsneLPwUK_hCO8RIVHacAB2rrz4tA6VLUDVB7fbQA-eb9k9LlkU15-iyiw9MFXwukouA2RWyVrANqz_aCOE=]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Quantitation of 5-[(2-Nitrophenoxy)methyl]-2-furoic Acid Photorelease

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers focusing on the kinetic profiling of photo-active furan derivatives.

Executive Summary

This protocol details the chromatographic separation and kinetic quantification of 5-[(2-Nitrophenoxy)methyl]-2-furoic acid (CAS: 364621-84-1) and its photolysis products. This compound represents a class of "caged" furan derivatives where the 2-nitrophenoxy moiety serves as a photolabile protecting group. Upon exposure to UV irradiation (typically 365 nm), the ether linkage undergoes cleavage, releasing the core furan metabolite (likely 5-hydroxymethyl-2-furoic acid) and a nitro-aromatic byproduct.

The method utilizes Reverse-Phase HPLC (RP-HPLC) with Diode Array Detection (DAD) to resolve the hydrophobic parent compound from its more polar cleavage products. This guide emphasizes kinetic data acquisition to determine photochemical quantum yields (


) and reaction rate constants (

).

Chemical Mechanism & Rationale

The Photochemical Event

The analyte, This compound , contains a nitro-aromatic ether linkage. While standard "caging" often uses nitrobenzyl groups, nitrophenyl ethers also exhibit photo-instability under specific conditions, often leading to ether cleavage via radical recombination or intramolecular rearrangement (resembling a photo-Smiles rearrangement or simple homolysis depending on solvent conditions).

The Separation Challenge:

  • Parent Compound: Moderately hydrophobic (contains both furan and nitrophenyl rings).

  • Product A (Cargo): 5-Hydroxymethyl-2-furoic acid (Highly polar, elutes early).

  • Product B (Leaving Group): 2-Nitrophenol or 2-Nitrosophenol derivatives (Elutes later than Product A, distinct UV spectrum).

Mechanism Visualization

The following diagram illustrates the analytical workflow and the theoretical photochemical pathway being monitored.

PhotolysisWorkflow Parent Parent Reagent (Caged Furoic Acid) UV UV Irradiation (365 nm LED) Parent->UV HPLC HPLC-DAD Analysis (C18 Column) Parent->HPLC t=0 sample Excited Excited State (n-π*) UV->Excited hν absorption Cleavage Ether Cleavage Excited->Cleavage ISC / Decay ProdA Product A: 5-Hydroxymethyl-2-furoic acid (Polar) Cleavage->ProdA ProdB Product B: 2-Nitrophenol deriv. (Chromophore) Cleavage->ProdB ProdA->HPLC t=x sample ProdB->HPLC

Caption: Schematic of the photochemical cleavage pathway and subsequent analytical checkpointing.

Experimental Protocol

Materials and Reagents
  • Analyte: this compound (Target purity >96%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer: Milli-Q Water with 0.1% Formic Acid (FA) or Trifluoroacetic acid (TFA). Note: Acidic pH is critical to suppress ionization of the furoic acid moiety (pKa ~3.2), ensuring sharp peak shape.

  • Light Source: 365 nm UV LED (approx. 10–50 mW/cm²) for controlled irradiation.

HPLC Instrumentation & Conditions

This method is optimized for an Agilent 1200/1260 Infinity II or equivalent system.

ParameterSetting / Description
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection (DAD) Channel A: 254 nm (Furan core)Channel B: 330 nm (Nitrophenoxy absorption)Channel C: 210 nm (Universal/Carboxyl)
Gradient Profile

A gradient is required to separate the polar "uncaged" furan from the hydrophobic parent ether.

Time (min)% Mobile Phase BEvent
0.05%Equilibration
1.05%Isocratic Hold (Elution of polar salts)
10.060%Linear Gradient (Elution of Products)
12.095%Wash (Elution of Parent)
14.095%Wash Hold
14.15%Re-equilibration
18.05%End of Run

Photolysis Kinetics Workflow

Sample Preparation
  • Stock Solution: Dissolve 2.6 mg of this compound in 1 mL ACN (10 mM Stock).

  • Working Solution: Dilute Stock 1:100 into 50:50 Water:ACN (Final conc: 100 µM).

    • Critical Step: Perform all dilutions under amber light or low-light conditions to prevent premature photolysis.

Irradiation & Aliquoting
  • Place 1 mL of Working Solution in a quartz cuvette or clear glass vial.

  • Position the UV LED source at a fixed distance (e.g., 2 cm).

  • Time Points: Irradiate and remove 50 µL aliquots at

    
     minutes.
    
  • Transfer aliquots immediately into amber HPLC vials containing 150 µL mobile phase (quenching/dilution).

Data Processing
  • Integration: Integrate the Parent peak (decreasing area) and the Product peaks (increasing area).

  • Quantification: Plot

    
     vs. Irradiation Time (
    
    
    
    ).
  • Linearity Check: A straight line indicates First-Order Kinetics.

    • Slope =

      
       (Observed rate constant).
      

Expected Results & Troubleshooting

Chromatographic Profile
  • Retention Time (RT) ~ 2.5 min: 5-Hydroxymethyl-2-furoic acid (Product A). Highly polar due to the free hydroxyl and carboxyl groups.

  • Retention Time (RT) ~ 6-8 min: 2-Nitrophenol / Nitroso byproduct.

  • Retention Time (RT) ~ 11-12 min: this compound (Parent). Most hydrophobic.

Troubleshooting Table
IssueProbable CauseCorrective Action
Peak Tailing (Parent) Silanol interactions or ionization of COOH.Ensure Mobile Phase pH is < 3.0 using Formic Acid or TFA.
No Degradation Observed Light source intensity too low or wrong wavelength.Verify UV LED output is 365 nm (±10 nm). Nitro groups require UV-A.
New Peak Co-elution Product B co-eluting with Parent.Flatten the gradient (e.g., 5% to 40% B over 15 mins) to improve resolution.
Non-linear Kinetics Inner filter effect (sample too concentrated).Dilute sample to <50 µM so absorbance is <0.1 AU at excitation wavelength.

References

  • PubChem. (n.d.). This compound (CID 13344658). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Jöbstl, D., et al. (2010).[1] Analysis of 5-hydroxymethyl-2-furoic acid (HMFA)... with HPLC. Food Chemistry.[1][2][3] Retrieved via Vitas.no from [Link]

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications.[4] Bioorganic & Medicinal Chemistry Letters.[5] Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis of 5-Substituted 2-Furoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The furan-2-carboxylic acid (2-furoic acid) scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and biological activity.[1] Derivatives substituted at the 5-position are particularly significant, forming the core of numerous pharmaceuticals, including antibiotics, anti-parasitic agents, and anti-inflammatory drugs.[2][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and versatile protocols for synthesizing 5-substituted 2-furoic acid derivatives. We delve into the mechanistic rationale behind key synthetic strategies, from classical electrophilic substitution to modern cross-coupling reactions, offering detailed, step-by-step protocols, troubleshooting insights, and a framework for rational synthetic design.

Introduction: The Strategic Importance of the C5-Position

2-Furoic acid, first isolated in 1780, is a biomass-derived platform chemical readily synthesized by the oxidation of furfural.[1][3][5] The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The C5 position (alpha to the oxygen and furthest from the deactivating carboxylic acid group) is the most nucleophilic and sterically accessible site, rendering it the primary target for functionalization.

Modifying the C5 position profoundly impacts the molecule's physicochemical properties, including its lipophilicity, electronic profile, and steric bulk. This allows for the fine-tuning of biological activity, metabolic stability, and pharmacokinetic profiles, making the synthesis of 5-substituted analogues a critical activity in drug discovery programs.[2] This document outlines the principal synthetic pathways to achieve this targeted derivatization.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of 5-substituted 2-furoic acids can be broadly categorized into two main approaches: direct functionalization of the 2-furoic acid core and coupling reactions using a pre-functionalized intermediate.

Diagram: Major Synthetic Pathways

G cluster_0 Strategy 1: Direct Functionalization cluster_1 Strategy 2: Derivatization of Intermediates FuroicAcid 2-Furoic Acid Nitro 5-Nitro-2-furoic acid FuroicAcid->Nitro Electrophilic Nitration Halo 5-Halo-2-furoic acid FuroicAcid->Halo Electrophilic Halogenation Aryl 5-Aryl-2-furoic acid Halo->Aryl Pd-Catalyzed Cross-Coupling Alkoxy 5-Alkoxy-2-furoic acid Halo->Alkoxy Nucleophilic Substitution

Caption: Key synthetic routes to 5-substituted 2-furoic acids.

Strategy 1: Direct Electrophilic Substitution

This is the most direct approach, leveraging the innate reactivity of the furan ring. The choice of electrophile and reaction conditions is critical to achieve regioselectivity at the C5 position.

  • Nitration: The introduction of a nitro group at the C5 position is a common first step for creating valuable intermediates. The electron-withdrawing nitro group can subsequently be reduced to an amine for further derivatization. The standard method involves treating 2-furoic acid with a mixture of fuming nitric acid and acetic anhydride at low temperatures to prevent degradation.[6][7][8]

  • Halogenation: Halogenated furoic acids, particularly 5-bromo-2-furoic acid, are exceptionally versatile building blocks for modern synthetic chemistry.[9] They are ideal substrates for a wide range of metal-catalyzed cross-coupling reactions. Bromination is typically achieved using elemental bromine in a suitable solvent like acetic acid or dichloromethane.

Strategy 2: Derivatization via Cross-Coupling and Nucleophilic Substitution

This powerful strategy relies on the 5-halo-2-furoic acid intermediate. The carbon-halogen bond provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds.

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Stille, and Heck coupling allow for the introduction of a vast array of aryl, heteroaryl, or vinyl substituents at the C5 position. The Suzuki-Miyaura coupling, which pairs the 5-bromo-2-furoic acid (or its ester) with a boronic acid or ester in the presence of a palladium catalyst and a base, is particularly favored due to the operational simplicity and commercial availability of boronic acids.

  • Nucleophilic Aromatic Substitution: The C5 position of the furan ring can be substituted with nucleophiles like alkoxides. For instance, reacting 5-bromo-2-furoic acid with an alcohol in the presence of a strong base yields 5-alkoxy-2-furoic acid derivatives.[9][10]

Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers must adapt these procedures based on the specific substrate, scale, and available equipment. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 5-Nitro-2-furoic Acid via Electrophilic Nitration

Principle: This protocol utilizes a mixture of fuming nitric acid and acetic anhydride to generate the potent electrophile, acetyl nitrate (in situ), which selectively nitrates 2-furoic acid at the C5 position. Strict temperature control is essential to minimize side reactions and prevent runaway exotherms.[6][7]

Materials and Reagents:

Reagent M.W. Amount Moles Notes
2-Furoic Acid 112.08 g/mol 10.0 g 89.2 mmol
Acetic Anhydride 102.09 g/mol 40 mL - Reagent grade
Fuming Nitric Acid 63.01 g/mol 6.0 mL - >90% assay
Ice - As needed - For cooling bath

| Deionized Water | 18.02 g/mol | ~500 mL | - | For workup |

Procedure:

  • Preparation of Nitrating Mixture: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add acetic anhydride (40 mL).

  • Cooling: Place the flask in an ice-salt bath and cool the acetic anhydride to 0-5 °C with gentle stirring.

  • Addition of Nitric Acid: Add fuming nitric acid (6.0 mL) dropwise via the dropping funnel to the cooled acetic anhydride. Maintain the internal temperature below 10 °C throughout the addition. This ex situ preparation of acetyl nitrate is a critical safety measure.

  • Substrate Addition: Once the nitrating mixture is prepared and cooled back to 0-5 °C, add 2-furoic acid (10.0 g) in small portions over 20-30 minutes. Ensure the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then let it warm slowly to room temperature and stir for an additional 2 hours.

  • Quenching & Precipitation: Carefully pour the reaction mixture onto crushed ice (~400 g) in a large beaker with vigorous stirring. A yellow precipitate of 5-nitro-2-furoic acid will form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Outcome: A yellow crystalline powder. Typical yields range from 70-85%. The product can be further purified by recrystallization from water or ethanol/water if necessary.[8]

Protocol 2: Synthesis of Methyl 5-bromo-2-furoate (Intermediate)

Principle: Direct bromination of 2-furoic acid can be challenging. A more reliable route involves first esterifying the carboxylic acid and then performing the electrophilic bromination. The methyl ester protects the acid functionality and improves solubility in organic solvents.

Part A: Fischer Esterification

  • Combine 2-furoic acid (11.2 g, 100 mmol), methanol (100 mL), and concentrated sulfuric acid (2 mL) in a 250 mL round-bottom flask.

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Cool to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-furoate as a clear oil.

Part B: Bromination of the Ester

  • Dissolve the methyl 2-furoate from Part A in chloroform (80 mL) in a flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add bromine (5.4 mL, 105 mmol) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated sodium thiosulfate solution until the red bromine color disappears.

  • Separate the organic layer, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by vacuum distillation or column chromatography to obtain methyl 5-bromo-2-furoate.

Protocol 3: Suzuki Coupling for Methyl 5-(4-methoxyphenyl)-2-furoate

Principle: This protocol demonstrates a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. It couples the 5-bromo furoate intermediate with a commercially available boronic acid to form a C-C bond, a cornerstone of modern synthetic chemistry for creating biaryl structures.

Materials and Reagents:

Reagent M.W. Amount Moles Notes
Methyl 5-bromo-2-furoate 205.02 g/mol 2.05 g 10.0 mmol From Protocol 2
4-Methoxyphenylboronic acid 151.96 g/mol 1.82 g 12.0 mmol
Pd(PPh₃)₄ 1155.56 g/mol 231 mg 0.2 mmol Tetrakis(triphenylphosphine)palladium(0)
Sodium Carbonate (Na₂CO₃) 105.99 g/mol 3.18 g 30.0 mmol

| Toluene/Ethanol/Water | - | 20/5/5 mL | - | Solvent system (4:1:1) |

Procedure:

  • Setup: To a 100 mL Schlenk flask, add methyl 5-bromo-2-furoate (2.05 g), 4-methoxyphenylboronic acid (1.82 g), and sodium carbonate (3.18 g).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst & Solvent: Under the inert atmosphere, add Pd(PPh₃)₄ (231 mg) and the degassed solvent mixture (20 mL toluene, 5 mL ethanol, 5 mL water).

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Add water (30 mL) and extract with ethyl acetate (3 x 40 mL).

  • Washing: Combine the organic extracts and wash with brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the coupled ester product.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous NaOH or KOH, followed by acidic workup.

Summary of Synthetic Approaches and Troubleshooting

The choice of synthetic route depends on the desired C5 substituent and the availability of starting materials.

5-Substituent (R)Preferred Synthetic StrategyKey IntermediateTypical Yield (%)Notes
-NO₂Direct Electrophilic Nitration2-Furoic Acid70-85Requires careful temperature control.
-Br, -ClDirect Electrophilic Halogenation2-Furoic Acid (or ester)80-95Creates a versatile intermediate for coupling.
-Aryl, -HeteroarylPd-Catalyzed Cross-Coupling5-Bromo-2-furoic ester65-90Wide substrate scope; requires inert conditions.
-OR (Alkoxy)Nucleophilic Substitution5-Bromo-2-furoic acid50-75Requires a strong base and alcohol nucleophile.[10]
-Aryl (from aniline)Meerwein Arylation2-Furoic Acid40-60Classical method using diazonium salts.[11]
Field-Proven Insights & Troubleshooting
  • Low Yields in Coupling Reactions: If yields are low, screen different palladium catalysts (e.g., Pd(dppf)Cl₂) and ligands. Ensure solvents are thoroughly degassed to prevent catalyst degradation. The choice of base can also be critical; alternatives include K₃PO₄ or Cs₂CO₃.

  • Decarboxylation: 2-Furoic acid can decarboxylate at high temperatures (>150 °C). When performing reactions on the free acid, use the mildest possible conditions. Often, it is advantageous to protect the acid as an ester before performing subsequent reactions.

  • Purification Challenges: Furoic acid derivatives can be highly crystalline but sometimes co-elute with starting materials. If column chromatography is difficult, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, ethanol/water). Acid-base extraction is a powerful tool for purifying the final carboxylic acid products.

Conclusion

The synthesis of 5-substituted 2-furoic acid derivatives is a mature yet evolving field, crucial for the advancement of pharmaceutical and material sciences. The protocols and strategies outlined in this guide, from direct functionalization of the biomass-derived starting material to sophisticated metal-catalyzed cross-couplings, provide a robust toolkit for researchers. A thorough understanding of the underlying reaction mechanisms and a willingness to optimize conditions are paramount to successfully accessing the vast and valuable chemical space offered by this privileged scaffold.

References

  • Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
  • Google Patents. (n.d.). CN102558117A - Method for preparing 5-nitro-2-furoate from abandoned biomass.
  • Cui, Z., et al. (n.d.). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells | Request PDF. Retrieved from [Link]

  • Shree Ganesh Remedies. (n.d.). 2-Furoic acid-88-14-2. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 5-Nitro-2-furoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents | Request PDF. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives.
  • PMC. (2022, April 1). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Refining HPLC Methods for Separating Photolysis Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced challenges of developing and refining High-Performance Liquid Chromatography (HPLC) methods for the separation of photolysis products. This guide is structured to provide immediate, actionable solutions through a comprehensive FAQ section, followed by in-depth troubleshooting guides for more complex issues. My approach is grounded in years of field experience, emphasizing not just what to do, but why a particular strategy is effective, ensuring your methods are both robust and scientifically sound.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common initial hurdles encountered during the analysis of photolyzed samples.

Q1: My chromatogram is showing poor resolution between the parent compound and a primary degradant. What is the first parameter I should adjust?

A1: The first and often most impactful parameter to adjust is the mobile phase composition. Specifically, modify the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A slight decrease in the organic solvent percentage will increase the retention time of all components, often enhancing the separation between closely eluting peaks. This is a foundational principle of reversed-phase HPLC, where a more polar mobile phase increases analyte interaction with the nonpolar stationary phase.[1][2] If this does not suffice, consider a shallower gradient.[3]

Q2: I'm observing significant peak tailing for my polar photoproducts. What's the likely cause and solution?

A2: Peak tailing for polar compounds, especially bases, is frequently caused by secondary interactions with active silanol groups on the silica-based column packing. To mitigate this, ensure your mobile phase is adequately buffered to a pH that maintains a consistent ionization state for your analytes.[4] Adding a competitive amine, like triethylamine (TEA), to the mobile phase can also mask these active sites. Alternatively, switching to a column with a highly end-capped stationary phase or a hybrid particle technology can significantly improve peak shape for basic compounds.[5]

Q3: After photolysis, I see many small, poorly retained peaks near the solvent front. How can I get better retention for these highly polar degradants?

A3: For extremely polar photoproducts that are poorly retained on traditional C18 columns, you have a few robust options. First, consider an "Aqueous C18" (AQ-type) column, which is designed with polar-embedded or polar-endcapped ligands to prevent phase collapse in highly aqueous mobile phases and provide better retention for polar molecules.[6][7] If retention is still insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[8] HILIC uses a polar stationary phase (like bare silica or a diol phase) with a high-organic mobile phase, promoting the retention of very polar compounds.[8][9]

Q4: My baseline is noisy and drifting after injecting a photolyzed sample. What should I check first?

A4: First, ensure your mobile phase is freshly prepared and properly degassed, as dissolved air can cause baseline noise.[10][11][12] Contamination is also a common culprit. Photolysis can generate reactive species or compounds that are strongly retained on the column and bleed off slowly, causing baseline drift.[4] Flush your column with a strong solvent (like 100% acetonitrile or isopropanol) to remove contaminants.[10] Also, check for leaks in the system, as these can cause pressure fluctuations that manifest as baseline noise.[11]

Q5: How do I choose the optimal wavelength for detecting both the parent drug and its unknown photoproducts?

A5: This is a critical application for a Photodiode Array (PDA) or Diode Array Detector (DAD).[13][14] A PDA detector acquires the full UV-Vis spectrum for every point in the chromatogram.[14][15] Start by running a preliminary separation and examining the spectra of the parent peak and all degradant peaks. You can then select an "isobestic point" if one exists (a wavelength where parent and degradant have the same absorbance) for mass balance calculations. More commonly, you will select the wavelength of maximum absorbance (λ-max) for the parent compound for quantifying its degradation and a separate wavelength that is optimal for the major degradants to ensure sensitive detection of impurities.[16] The PDA software allows for the extraction of chromatograms at multiple wavelengths from a single run.[16]

Section 2: In-Depth Troubleshooting & Method Development Guides

This section provides a more comprehensive, causal approach to resolving complex separation challenges inherent to photolysis studies.

Guide 2.1: Systematic Approach to Method Development for Photolysis Samples

The goal of a stability-indicating method is to resolve the active pharmaceutical ingredient (API) from all potential degradation products.[1][17] Photolysis studies, a key part of forced degradation, deliberately stress the drug substance to generate these products.[17][18] The analytical method must be robust enough to handle this complex mixture.

Experimental Protocol: Initial Method Scouting
  • Sample Preparation: Prepare the drug substance in a transparent, inert solvent (e.g., water, methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).[18] Expose the solution to a light source that provides combined UV and visible output, as specified by ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter).[18] Prepare a "dark control" sample, protected from light (e.g., wrapped in aluminum foil), to be stored under the same temperature conditions.[19][20]

  • Initial Column & Mobile Phase Selection:

    • Column: Start with a workhorse reversed-phase column, such as a C18 with 3 or 5 µm particles and dimensions like 150 mm x 4.6 mm.[6][21] This provides a good balance of efficiency and backpressure for initial screening.

    • Mobile Phase: Begin with a simple gradient. A common starting point is a gradient from 95% aqueous buffer (e.g., 20 mM phosphate or 0.1% formic acid) to 95% acetonitrile over 20-30 minutes. The choice of buffer and its pH is critical and should be based on the analyte's pKa.

  • Detection: Use a PDA detector to gather spectral data across a wide range (e.g., 200-400 nm).[16][22] This is invaluable for identifying peaks and assessing peak purity.

  • Analysis: Inject the unexposed sample, the dark control, and the photolyzed sample. Compare the chromatograms to identify new peaks corresponding to photoproducts. Use the PDA data to check for co-elution by assessing the spectral purity of the parent peak.

Logical Workflow for Method Development

The following diagram outlines a decision-making process for refining your initial HPLC method.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Inject Photolyzed Sample (Initial Method) CheckRes Adequate Resolution? (Parent vs. Degradants) Start->CheckRes AdjustGradient Adjust Gradient Slope (Make Shallower) CheckRes->AdjustGradient No Finalize Method Optimized. Proceed to Validation. CheckRes->Finalize Yes CheckRes2 Resolution Improved? AdjustGradient->CheckRes2 ChangeOrganic Change Organic Solvent (e.g., ACN to MeOH) CheckRes2->ChangeOrganic No CheckRes2->Finalize Yes CheckRes3 Resolution Improved? ChangeOrganic->CheckRes3 AdjustpH Adjust Mobile Phase pH (Based on Analyte pKa) CheckRes3->AdjustpH No CheckRes3->Finalize Yes CheckRes4 Resolution Improved? AdjustpH->CheckRes4 ChangeColumn Change Column Chemistry (e.g., C18 to Phenyl or Cyano) CheckRes4->ChangeColumn No CheckRes4->Finalize Yes ChangeColumn->AdjustGradient Re-screen

Caption: Decision tree for systematic HPLC method optimization.

Guide 2.2: Troubleshooting Specific Chromatographic Problems
ProblemCommon Causes in Photolysis StudiesRecommended Solutions & Rationale
Ghost Peaks Contamination from the sample matrix or previous injections. Late-eluting compounds from a prior run appearing in the current one.Solution: Implement a robust column wash step at the end of each gradient run (e.g., hold at 95-100% organic for several column volumes). Run a blank gradient (injecting only mobile phase) to confirm the source of the peaks.[23] Rationale: Photolysis can create highly non-polar, strongly retained species that require a strong solvent to be eluted from the column.
Split Peaks Column inlet frit partially blocked; column void; sample solvent incompatible with mobile phase.Solution: Filter all samples through a 0.22 or 0.45 µm filter before injection.[11] Whenever possible, dissolve the sample in the initial mobile phase. If a void is suspected, reverse-flush the column (disconnected from the detector) or replace it. Rationale: Particulates from the photolyzed sample can block the frit, causing uneven flow. Injecting in a solvent much stronger than the mobile phase causes poor peak focusing on the column head.[3][4]
Retention Time Drift Poor column equilibration between runs; mobile phase composition changing over time (evaporation of volatile organic component); temperature fluctuations.Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10 column volumes before each injection.[10] Keep mobile phase bottles capped. Use a column oven to maintain a constant temperature.[2][10] Rationale: Reproducibility is paramount. The stationary phase requires sufficient time to re-equilibrate to the starting conditions after a gradient, and temperature has a significant effect on viscosity and retention.
Loss of Mass Balance Degradants co-elute with the parent peak; degradants have no UV chromophore or a significantly different λ-max; degradants are not eluting from the column.Solution: Use a PDA to check for peak purity. If co-elution is suspected, re-optimize the method (see Guide 2.1). Couple the HPLC to a Mass Spectrometer (MS) to detect compounds without chromophores.[24] An MS detector provides mass information that is independent of UV absorbance, helping to account for all components.[24] Rationale: Achieving mass balance is a critical outcome of forced degradation studies. An HPLC-UV-MS setup provides orthogonal detection, giving a more complete picture of the degradation pathway.[24][25]
Guide 2.3: The Role of the Detector in Photolysis Studies

The choice of detector is crucial. While a simple UV detector can work, a Photodiode Array (PDA) detector is strongly recommended for method development in this context.

Why a PDA Detector is Authoritative for Photolysis Studies:
  • Peak Purity Analysis: A PDA detector can assess the spectral homogeneity across a single chromatographic peak. If the spectra at the upslope, apex, and downslope of the parent peak are not identical, it indicates co-elution with a degradant. This is a fundamental requirement for a stability-indicating method.[14]

  • Compound Identification: The UV spectrum is a characteristic property of a molecule. While not definitive, it can help in the tentative identification of degradants by comparing their spectra to known chromophores within the parent molecule or to library data.[16]

  • Method Optimization: It allows you to monitor all components simultaneously, even if their optimal detection wavelengths differ, saving significant time during method development.[13]

The following diagram illustrates the workflow for utilizing PDA data effectively.

PDA_Workflow A Acquire Data from HPLC-PDA Run B Extract Chromatograms at Multiple Wavelengths A->B C Examine UV Spectrum of Each Peak B->C D Assess Peak Purity of Parent Compound C->D E Select Optimal Wavelength(s) for Quantitation D->E Pure G Co-elution Detected. Re-optimize Separation. D->G Impure F Method Suitable for Quantitation E->F

Caption: Workflow for leveraging PDA detector data analysis.

By adopting this structured, causality-driven approach to method development and troubleshooting, you can confidently build robust and reliable HPLC methods for the complex challenge of separating photolysis products, ensuring the integrity and safety of your drug development programs.

References
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

  • Flash photolysis–HPLC method applied to the study of photodegradation reactions. RSC Publishing. [Link]

  • Photodiode array chromatography detector. MedicalExpo. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. Labcompare. [Link]

  • A Brief Overview of PDA Detectors in HPLC. GenTech Scientific. [Link]

  • Diode Array Detector HPLC | DAD. SCION Instruments. [Link]

  • (PDF) Method development and photolytic degradation study of doxofylline by rp-hplc and lc-ms/ms. ResearchGate. [Link]

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. MicroSolv Technology Corporation. [Link]

  • Flash photolysis/high-performance liquid chromatography method for studying the sequence of photochemical reactions. American Chemical Society. [Link]

  • Flash Photolysis-HPLC Method applied to the Study of Photodegradation Reactions. RSC Publishing. [Link]

  • Study of the Photoinduced Fate of Selected Contaminants in Surface Waters by HPLC‐HRMS. PMC. [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]

  • How to fix peak shape in hplc? ResearchGate. [Link]

  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. [Link]

  • Troubleshooting in HPLC: A Review. IJSDR. [Link]

  • HPLC Column Selection Guide. SCION Instruments. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application. Agilent. [Link]

  • Troubleshooting Common HPLC Issues. Labcompare.com. [Link]

  • Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. fused-core.com. [Link]

  • HPLC Column Selection. LCGC International. [Link]

  • Common HPLC Problems & How to Deal With Them. Phenomenex. [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB. [Link]

  • HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry. [Link]

  • Mass Balance Studies using LC-MS with Integrated UV Detection. ResearchGate. [Link]

  • HPLC-MS/MS targeting analysis of phenolics metabolism and antioxidant activity of extractions from Lycium barbarum and its meal using different methods. SciELO. [Link]

  • HPLC-UV monitored photostability-test of LE404 and identification of the degradation products via NMR and LC‑HRMS. ResearchGate. [Link]

Sources

Technical Support Center: Purification Strategies for 5-[(2-Nitrophenoxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, medicinal chemists, and process development professionals working with 5-[(2-Nitrophenoxy)methyl]-2-furoic acid. Achieving high purity of this molecule is critical for reliable downstream applications, whether in biological screening, structural studies, or as a key intermediate in multi-step syntheses. This document provides in-depth, field-proven strategies to troubleshoot and overcome common purification challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are crucial for planning your purification strategy.

Q1: What are the most probable impurities in my crude this compound sample?

The impurity profile is intrinsically linked to the synthetic route. However, for a typical synthesis involving a Williamson ether synthesis-type reaction between a 5-(halomethyl)-2-furoic acid derivative and 2-nitrophenol, you should anticipate:

  • Unreacted Starting Materials: Residual 2-nitrophenol and the starting furoic acid derivative (e.g., 5-(bromomethyl)-2-furoic acid or its ester).

  • Side-Products: Dimerization or polymerization products of the reactive 5-(halomethyl) intermediate.

  • Solvent and Reagent Residue: High-boiling point solvents (like DMF or DMSO) and residual base used in the reaction.

  • Degradation Products: Furan rings can be susceptible to cleavage under harsh acidic or oxidative conditions, leading to colored, often polymeric, impurities.[1]

Pro-Tip: Before any purification attempt, run a diagnostic Thin Layer Chromatography (TLC). Spot your crude material alongside the starting materials. This simple check provides an invaluable snapshot of your impurity profile and helps guide your strategy.

Q2: I've completed the synthesis, and my crude product is a dark, sticky oil instead of a solid. What does this mean and what should I do?

This is a common issue and typically indicates a high concentration of impurities, residual solvent, or the presence of byproducts that are inhibiting crystallization.

Causality: The desired product, this compound, is a solid.[2] An oily or gummy consistency suggests that these impurities are acting as a "eutectic" mixture, depressing the melting point of your product. Direct crystallization is unlikely to succeed.

Recommended Strategy: Do not attempt direct recrystallization. The most effective first step is a liquid-liquid extraction to perform a bulk separation of acidic and neutral compounds. An acid-base extraction workflow is the preferred method here.

Q3: How do I choose the best purification strategy for my specific situation?

The optimal strategy depends on the initial purity and physical state of your crude material. Use the following decision tree to guide your choice.

G start Assess Crude Product is_solid Is the material a solid? start->is_solid purity TLC shows >90% purity? is_solid->purity Yes extraction Strategy 2: Acid-Base Extraction is_solid->extraction No (Oil/Gum) recrystallize Strategy 1: Recrystallization purity->recrystallize Yes purity->extraction No chromatography Strategy 3: Column Chromatography recrystallize->chromatography Still impure? extraction->chromatography Need higher purity? G cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Separation cluster_2 Step 3: Precipitation & Isolation flask Crude Product in Ethyl Acetate (EtOAc) sep_funnel_1 Add aq. NaHCO₃ Separatory Funnel flask->sep_funnel_1 sep_funnel_2 Organic Layer (EtOAc) Aqueous Layer (Water) impurities Neutral & Basic Impurities Discarded sep_funnel_2:top->impurities product_salt Product as Sodium Salt (in Aqueous Layer) sep_funnel_2:bottom->product_salt acidify Aqueous Layer in Beaker Add 1M HCl until pH 2-3 product_salt->acidify filter Collect Precipitate by Vacuum Filtration acidify->filter final_product Pure Solid Product filter->final_product

Sources

Validation & Comparative

A Researcher's Guide to Caged Carboxylic Acids: A Comparative Analysis of 5-[(2-Nitrophenoxy)methyl]-2-furoic acid and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of cellular biology and drug development, the ability to precisely control the concentration and location of bioactive molecules is paramount. Caged compounds, which are biologically inert molecules that can be activated by light to release a bioactive substance, have emerged as indispensable tools for achieving this spatiotemporal control. This guide provides an in-depth comparison of 5-[(2-Nitrophenoxy)methyl]-2-furoic acid, a representative of the widely used ortho-nitrobenzyl (oNB) class of caged compounds, with other prominent caged carboxylic acids. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their experimental designs.

The Principle of Photocaging: Harnessing Light for Biological Control

Caged compounds are predicated on the use of a photolabile protecting group (PPG) that masks the biological activity of a molecule.[1] Upon irradiation with light of a specific wavelength, the PPG undergoes a photochemical reaction, leading to its cleavage and the release of the active molecule. This process, often referred to as "uncaging," allows for the precise initiation of biological processes in a controlled manner.

The o-nitrobenzyl moiety is one of the most extensively utilized PPGs due to its synthetic accessibility and reliable photo-activation.[2][3] The general mechanism of uncaging for o-nitrobenzyl-caged compounds involves an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate.[4][5] This intermediate then rearranges to release the carboxylic acid and a nitrosobenzaldehyde byproduct.

G cluster_caged Caged Carboxylic Acid cluster_uncaging Photochemical Reaction cluster_released Released Products Caged o-Nitrobenzyl Ester Irradiation Light (hν) Caged->Irradiation Absorption Intermediate aci-Nitro Intermediate Irradiation->Intermediate Excitation & H-abstraction Carboxylic_Acid Carboxylic Acid (Active) Intermediate->Carboxylic_Acid Rearrangement & Cleavage Byproduct Nitrosobenzaldehyde Intermediate->Byproduct

Figure 1: General mechanism of uncaging for an o-nitrobenzyl-caged carboxylic acid.

A Closer Look at this compound and the o-Nitrobenzyl Class

Key Characteristics of o-Nitrobenzyl Caged Carboxylic Acids:

  • Activation Wavelength: Typically in the near-UV range (around 350 nm).[6]

  • Quantum Yield (Φu): The efficiency of the uncaging process is generally modest, with quantum yields often falling within the range of 0.1% to 1%.[7] It has been observed that the quantum yield tends to decrease as the maximum absorption wavelength of the o-nitrobenzyl protecting group is shifted to longer wavelengths (red-shifted).[7]

  • Release Kinetics: The rate of photolysis for o-nitrobenzyl esters is influenced by the acidity (pKa) of the released carboxylic acid, with stronger acids generally being released faster.[8][9] Substituents on the aromatic ring of the cage have more complex effects, with steric hindrance playing a significant role.[8][9]

  • Byproducts: The uncaging of o-nitrobenzyl compounds generates a nitrosobenzaldehyde derivative as a byproduct.[2] While often considered biologically inert, the potential for off-target effects of these byproducts should be considered in sensitive experimental systems.

Comparative Analysis with Alternative Caged Carboxylic Acids

To provide a comprehensive overview, we will now compare the general properties of the o-nitrobenzyl class with several popular alternatives for which more specific data is available.

4,5-Dimethoxy-2-nitrobenzyl (DMNB) Caged Carboxylic Acids

The DMNB caging group is a derivative of the o-nitrobenzyl cage, featuring two methoxy groups on the aromatic ring. These substitutions lead to a red-shift in the absorption maximum, allowing for activation at longer wavelengths, which can be less damaging to biological samples.

  • Key Features:

    • Activation Wavelength: Red-shifted compared to the parent o-nitrobenzyl group, typically around 350-365 nm.

    • Quantum Yield: The quantum yield for DMNB-caged compounds can vary. For example, the photolysis of DMNB-caged carboxylic acids can produce fluorescent byproducts, which can be a consideration for imaging experiments.[10]

    • Advantages: Longer wavelength of activation reduces potential phototoxicity.

    • Disadvantages: The photolysis byproducts can be fluorescent, potentially interfering with other fluorescent probes.[10]

6-Nitroveratryloxycarbonyl (NVOC) Caged Carboxylic Acids

The NVOC group is another popular photolabile protecting group for carboxylic acids.

  • Key Features:

    • Activation Wavelength: Typically in the near-UV range.

    • Quantum Yield: The quantum yield of NVOC uncaging can be influenced by the solvent and the nature of the caged molecule. Trapping in a non-reactive triplet state can lower the quantum yield compared to other o-nitrobenzyl derivatives.[11]

    • Applications: NVOC has been successfully used to cage a variety of molecules, including lipids, for studying membrane dynamics.[12]

Coumarin-Based Caged Carboxylic Acids

Coumarin-based caging groups represent a significant advancement, offering activation by visible light and often exhibiting higher quantum yields.

  • Key Features:

    • Activation Wavelength: Can be in the visible range (e.g., 400 nm or longer), which is highly desirable for biological applications to minimize phototoxicity and increase tissue penetration.[13]

    • Quantum Yield: Can be significantly higher than traditional nitrobenzyl-based cages. For example, DECM-caged glutamate has a quantum yield of 0.11.[13]

    • Two-Photon Uncaging: Some coumarin derivatives are efficient two-photon absorbers, allowing for highly localized uncaging in three dimensions.[14] The two-photon uncaging cross-section for NPE-caged coumarins has been measured to be near 1 Goeppert-Mayer (GM).[14][15]

    • Advantages: Activation with visible light, often higher quantum yields, and suitability for two-photon excitation.

Quantitative Comparison of Caged Carboxylic Acids

The following table summarizes the key photophysical properties of the discussed classes of caged carboxylic acids. It is important to note that the values for the o-nitrobenzyl class are general ranges, as specific data for this compound is not available.

Caging Group ClassTypical Activation Wavelength (nm)One-Photon Quantum Yield (Φu)Two-Photon Action Cross-Section (δu) (GM)Key AdvantagesKey Disadvantages
o-Nitrobenzyl (oNB) ~350[6]0.001 - 0.01[7]0.01 - 0.1[7]Synthetically accessible, well-understood mechanism.Low quantum yield, UV activation.
4,5-Dimethoxy-2-nitrobenzyl (DMNB) ~350-365Variable, can have fluorescent byproducts[10]Not widely reportedRed-shifted absorption compared to oNB.Fluorescent byproducts can interfere with imaging.[10]
6-Nitroveratryloxycarbonyl (NVOC) ~350Can be lower due to triplet state trapping[11]Not widely reportedWell-established for various applications.Potentially lower quantum yield.[11]
Coumarin-based (e.g., DECM) >400[13]~0.11[13]~1[14][15]Visible light activation, higher quantum yield, good for 2P.Can be more synthetically challenging.

Experimental Protocol: Determination of Uncaging Quantum Yield

To enable researchers to quantitatively assess the performance of their chosen caged compound, we provide a detailed protocol for determining the uncaging quantum yield (Φu) using a relative method.

G cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prep_Caged Prepare solutions of caged compound at known concentrations Absorbance Measure absorbance of all solutions at the excitation wavelength Prep_Caged->Absorbance Prep_Actinometer Prepare solution of a chemicalactinometer with known quantum yield Prep_Actinometer->Absorbance Irradiation Irradiate samples and actinometer under identical conditions Absorbance->Irradiation Monitor Monitor the change in absorbance or fluorescence over time Irradiation->Monitor Rate_Caged Determine the initial rate of photolysis for the caged compound Monitor->Rate_Caged Rate_Actinometer Determine the rate of change for the actinometer Monitor->Rate_Actinometer Calculate_Qu Calculate the uncaging quantum yield using the comparative method Rate_Caged->Calculate_Qu Rate_Actinometer->Calculate_Qu

Figure 2: Experimental workflow for determining the uncaging quantum yield.

Materials:

  • Caged carboxylic acid of interest

  • Chemical actinometer with a known quantum yield at the desired wavelength (e.g., potassium ferrioxalate)

  • Spectrophotometer

  • Light source for irradiation (e.g., laser or filtered lamp)

  • Cuvettes

Procedure:

  • Prepare a stock solution of the caged carboxylic acid in a suitable solvent (e.g., buffer, acetonitrile).

  • Prepare a series of dilutions of the caged compound to obtain solutions with absorbance values between 0.1 and 1 at the intended irradiation wavelength.

  • Prepare a solution of the chemical actinometer with an absorbance similar to the caged compound solutions at the same wavelength.

  • Measure the initial absorbance spectrum of each solution.

  • Irradiate each solution for a defined period using a stable light source. It is crucial to ensure that the light path and intensity are identical for all samples.

  • Measure the absorbance spectrum of each solution again after irradiation.

  • Calculate the change in the number of moles of the caged compound and the actinometer that have reacted. This can be determined from the change in absorbance and the molar extinction coefficients.

  • Calculate the uncaging quantum yield (Φu) of the caged compound relative to the known quantum yield of the actinometer (Φact) using the following equation:

    Φu = Φact * (Δmoles_caged / Δmoles_act)

Causality Behind Experimental Choices:

  • Absorbance Range: Keeping the absorbance between 0.1 and 1 ensures a sufficient signal-to-noise ratio while minimizing inner filter effects.

  • Identical Irradiation Conditions: Using the same light source, geometry, and irradiation time is critical for a valid comparison between the sample and the actinometer.

  • Chemical Actinometer: A well-characterized chemical actinometer provides a reliable reference for the number of photons absorbed by the solution.

Conclusion and Future Directions

The choice of a caged carboxylic acid is a critical decision that can significantly impact the outcome of an experiment. While this compound, as a member of the o-nitrobenzyl class, offers a well-established and synthetically accessible option, researchers should be aware of its limitations, primarily the requirement for UV activation and its relatively low quantum yield.

For applications demanding higher efficiency and biocompatibility, coumarin-based caged compounds present a compelling alternative with their visible light activation and superior quantum yields. The development of new photolabile protecting groups with red-shifted absorption and improved two-photon uncaging cross-sections continues to be an active area of research, promising even more powerful tools for the precise control of biological systems. This guide serves as a foundational resource to aid researchers in navigating the expanding landscape of caged compounds and selecting the optimal tool for their specific scientific inquiry.

References

  • Givens, R. S., & Rubina, M. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–173.
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
  • Aujard, I., Benbrahim, C., Gouget, M., Ruel, O., Baudin, J. B., Neveu, P., & Jullien, L. (2006). o-Nitrobenzyl photolabile protecting groups with red-shifted absorption: syntheses and uncaging cross-sections for one-and two-photon excitation. Chemistry–A European Journal, 12(26), 6865-6879.
  • Specht, A., Bolze, F., Gibe, R., & Goeldner, M. (2007). o-Nitrobenzyl photoremovable groups with fluorescence uncaging reporting properties. Organic & Biomolecular Chemistry, 5(17), 2829-2834.
  • Romano, A., Roppolo, I., & Sangermano, M. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks.
  • Lee, S. H., Howell, S., & Discher, D. E. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007-4010.
  • Bochet, C. G. (2002). Wavelength-selective cleavage of photolabile protecting groups. The Journal of organic chemistry, 67(19), 6831-6833.
  • Hasan, A., & Shipman, M. (2018). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.
  • Barltrop, J. A., & Schofield, P. (1962). Photosensitive protective groups. Tetrahedron Letters, 3(16), 697-699.
  • Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(26), 6865-6879.
  • Schade, B., et al. (2014). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology, 90(4), 745-754.
  • Romano, A., Roppolo, I., & Sangermano, M. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks.
  • Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation.
  • Zhang, Y. (2019). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science, 3(2).
  • Wikipedia. (2023). Photolabile protecting group.
  • Nani, R. R., & Hess, G. P. (2005). A protecting group for carboxylic acids that can be photolyzed by visible light. Biochemistry, 44(19), 7036-7042.
  • Kohl-Landgraf, J., et al. (2014). Mechanism of the photoinduced uncaging reaction of puromycin protected by a 6-nitroveratryloxycarbonyl group. Journal of the American Chemical Society, 136(10), 3904-3911.
  • Wenzel, M., et al. (2019). The 4,5‐dimethoxy‐2‐nitrobenzyl (DMNB) moiety in red as an example for...
  • Murali, A., et al. (2016). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC.
  • Kohl-Landgraf, J., et al. (2014). Mechanism of the Photoinduced Uncaging Reaction of Puromycin Protected by a 6-Nitroveratryloxycarbonyl Group.
  • Zhao, Y., et al. (2004). New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications. Journal of the American Chemical Society, 126(14), 4653-4663.
  • Zhao, Y., et al. (2004).
  • Kohl-Landgraf, J., et al. (2014).
  • Sigma-Aldrich. (n.d.). 4,5-Dimethoxy-2-nitrobenzyl bromide 97.
  • Popik, V. V. (2011). Photolabile Protecting Groups: Structure and Reactivity.
  • Sieland, F., et al. (2015). Molecular-Level Release of Coumarin-3-Carboxylic Acid and Warfarin-Derivatives from BSA-Based Hydrogels. PubMed Central.
  • Al-Warhi, T., et al. (2021).
  • Walker, J. W., et al. (1995).
  • Ge, N. C., & Ji, A. (2007). Novel Photolabile Protecting Group for Carbonyl Compounds. pubs.acs.org.
  • Moskvin, A. S., et al. (2019). Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products. PubMed.
  • Csolkei, F., et al. (2020). Vibrational and Theoretical Study of Coumarin-3-Carboxylic Acid Binding Mode in Ce(III) and Nd(III) Complexes.
  • Sigma-Aldrich. (n.d.). 4,5-Dimethoxy-2-nitrobenzyl alcohol 98.
  • Bielawska, A., et al. (2021). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI.

Sources

Definitive Guide to Confirming Photolysis Byproducts: Protocols & Analytical Comparisons

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Scientists, and CMC Leads in Pharmaceutical Development. Context: ICH Q1B Compliance, Forced Degradation, and Impurity Profiling.

Introduction: The Photostability Imperative

In drug development, light is more than an environmental variable; it is a potent reagent capable of inducing complex chemical rearrangements that thermal stress studies often miss. According to ICH Q1B guidelines , photostability testing is mandatory to ensure that light exposure does not result in "unacceptable change."[1] However, the real challenge lies not in observing degradation, but in confirming the identity of the resulting byproducts.

Unlike thermal degradation, which often follows predictable hydrolysis or oxidation pathways, photolysis can trigger radical mechanisms, ring expansions, and isomerizations that produce isobaric impurities—compounds with the same mass but different structures. Relying solely on Mass Spectrometry (MS) often leads to misidentification.

This guide objectively compares the primary analytical architectures (LC-HRMS vs. NMR) and provides a self-validating, step-by-step workflow for unambiguous structural elucidation.

Part 1: The Experimental Protocol (The Setup)

Before analysis can begin, the generation of photolysis byproducts must be controlled and validated. A common error is "over-cooking" the sample, leading to secondary degradation products that are irrelevant to real-world stability.

Validated Photolysis Workflow

Objective: Generate primary photodegradants at 10–20% degradation levels to avoid secondary decay.

Equipment:

  • Light Source: Xenon arc lamp (simulates D65/ID65 standard daylight) or Cool White Fluorescent + Near UV lamp (Option 2 in ICH Q1B).

  • Actinometer: 2% Quinine Hydrochloride (chemical actinometer to quantify photon exposure).

  • Chamber: Temperature controlled (25°C) to decouple thermal effects from photolytic effects.

Step-by-Step Protocol
  • Sample Preparation:

    • Solution State: Dissolve API in an inert solvent (Acetonitrile/Water). Avoid Acetone (photosensitizer). Concentration: 1 mg/mL.

    • Solid State: Spread API as a thin layer (<3 mm) in a quartz petri dish.

  • Control Setup (The "Dark Control"):

    • Wrap a duplicate sample set in aluminum foil. Place it inside the same chamber alongside the exposed samples.

    • Scientific Logic:[2][3] If the "Dark Control" degrades, the pathway is thermal, not photolytic.

  • Exposure:

    • Target: Minimum 1.2 million lux-hours and 200 watt-hours/m² UV energy.

    • Monitor continuously using the chemical actinometer or calibrated radiometer.

  • Quenching:

    • Immediately remove samples after exposure. Store at 4°C in amber glassware to prevent "dark reactions" (post-irradiation radical propagation).

Diagram 1: Validated Photolysis Decision Tree

PhotolysisWorkflow Start Start: API Sample State Select State: Solid vs. Solution Start->State Chamber Photostability Chamber (Control T < 30°C) State->Chamber Exposed Exposed Sample (>1.2M lux-hours) Chamber->Exposed DarkControl Dark Control (Foil Wrapped) Chamber->DarkControl Analysis HPLC-DAD Analysis Exposed->Analysis DarkControl->Analysis Decision Compare Chromatograms Analysis->Decision Result1 Photolytic Product: Present in Exposed, Absent in Dark Decision->Result1 Unique Peak Result2 Thermal Product: Present in Both Decision->Result2 Common Peak

Caption: Decision tree separating true photolytic impurities from thermal artifacts using a dark control.

Part 2: Comparative Analysis of Identification Technologies

Once a degradation peak is isolated, how do you identify it? The industry standard balances speed (MS) with certainty (NMR).

LC-HRMS (High-Resolution Mass Spectrometry)
  • Role: The "Scout."

  • Mechanism: Uses Q-TOF (Quadrupole Time-of-Flight) or Orbitrap to determine the exact mass (up to 4 decimal places).

  • Causality: Accurate mass predicts the molecular formula (e.g., C₂₂H₂₉FO₅). MS/MS fragmentation patterns reveal where the molecule broke (e.g., loss of a hydroxyl group).

  • Limitation: Cannot distinguish between positional isomers (e.g., ortho- vs. para-hydroxylation) or stereoisomers, which are common in photolysis.

NMR (Nuclear Magnetic Resonance)[3][4][5][6]
  • Role: The "Judge."

  • Mechanism: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) experiments map the connectivity of atoms.

  • Causality: Changes in chemical shift (δ) pinpoint the exact location of structural modification (e.g., a double bond shifting position).

  • Limitation: Low sensitivity.[4] Requires isolation of the impurity (typically >1 mg), which demands time-consuming semi-preparative HPLC.

Comparison Table: Selecting the Right Tool
FeatureLC-HRMS (Q-TOF/Orbitrap)NMR (600 MHz Cryoprobe)LC-NMR (Hyphenated)
Primary Output Elemental Formula & FragmentationExact Atom Connectivity & StereochemistryConnectivity of unstable intermediates
Sample Requirement Nanograms (Trace analysis)Milligrams (>1 mg for 2D)Micrograms (Flow cell dependent)
Sensitivity Excellent (Detects <0.05% impurity)Low (Requires enrichment)Moderate
Throughput High (Minutes per sample)Low (Days for isolation + acquisition)Low (Complex setup)
Blind Spot Isobaric compounds & StereoisomersTrace impurities (<0.1%) without isolationCost & Solvent suppression issues
Verdict First Line of Defense Required for Novel Structures Niche / Unstable Compounds

Part 3: Strategic Structural Elucidation Workflow

To ensure scientific integrity, do not jump straight to NMR. Follow this "Funnel of Certainty" to manage resources effectively.

Step 1: Mass Balance Check

Before identification, verify Mass Balance (Sum of Assay + Impurities ≈ 100%). If mass balance is poor, your byproduct might be volatile (requires GC-MS) or non-chromatographable (requires different column chemistry).

Step 2: The HRMS Logic (Formula Generation)
  • Extract Ion Chromatogram (EIC): Locate the impurity peak.

  • Determine Formula: Use isotopic pattern matching (A+1, A+2 peaks) to validate the elemental composition.

  • MS/MS Fragmentation: Compare the parent drug's fragmentation to the impurity's.

    • Insight: If the parent loses a fragment of mass 18 (H₂O) and the impurity does not, the photolysis likely occurred at the hydroxyl site.

Step 3: Isolation & NMR Confirmation

If MS suggests a rearrangement or if the formula matches multiple isomers:

  • Enrichment: Use Semi-preparative HPLC to collect the impurity fraction.

  • Lyophilization: Remove solvent (freeze-dry) to prevent hydrolysis during concentration.

  • 2D NMR: Run HMBC (Heteronuclear Multiple Bond Correlation) to see long-range couplings (2-3 bonds away). This is the "smoking gun" for ring closures or skeletal rearrangements common in photolysis.

Diagram 2: The Structural Elucidation Funnel

ElucidationLogic Unknown Unknown Peak (LC-UV) HRMS LC-HRMS Analysis (Exact Mass) Unknown->HRMS Formula Formula Generated (e.g., C20H22O5) HRMS->Formula MSMS MS/MS Fragmentation Formula->MSMS Logic Isomer Check MSMS->Logic Literature Match Known Pathway? Logic->Literature Unique Frag Isolation Semi-Prep Isolation (>1 mg) Logic->Isolation Isobaric/Ambiguous Report Putative ID (Level 2 Confidence) Literature->Report NMR 2D NMR (HMBC/NOESY) Isolation->NMR FinalID Definitive Structure (Level 1 Confidence) NMR->FinalID

Caption: Workflow moving from rapid mass screening to definitive NMR structural confirmation.

Part 4: Case Study – The "Isobaric Trap"

Scenario: A corticosteroid (Drug X) shows a 2.5% degradation product after ICH Q1B exposure.

  • LC-HRMS Data: The impurity has the exact same mass as the parent (Isobaric,

    
    ppm = 0.5).
    
  • MS/MS Data: Fragmentation patterns are nearly identical.

  • Hypothesis: The researcher assumes it is a simple stereoisomer (e.g., R to S epimerization).

The Correction (NMR): Upon isolation and 1H-NMR analysis, the olefinic proton signals shifted significantly. 2D HMBC revealed that the steroid A-ring had undergone a photochemical rearrangement (e.g., lumisterol formation) rather than simple epimerization.

  • Lesson: HRMS is blind to the connectivity changes of the ring structure in this case. Without NMR, the impurity would have been mischaracterized, potentially impacting safety assessments.

References

  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[5] Link

  • Baertschi, S. W., & Alsante, K. M. (2005). Stress Testing: The Chemistry of Drug Degradation. Pharmaceutical Stress Testing: Predicting Drug Degradation. Link

  • Fekete, S., et al. (2025). Rapid Structure Elucidation of Drug Degradation Products Using Mechanism-Based Stress Studies in Conjunction with LC-MSn and NMR Spectroscopy. ResearchGate. Link

  • FDA Guidance for Industry. (1996). Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration.[5][6] Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. Link

Sources

benchmarking the performance of 5-[(2-Nitrophenoxy)methyl]-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-[(2-Nitrophenoxy)methyl]-2-furoic acid (referred to herein as NPF-05 ) represents a specific chemical scaffold within the 5-substituted 2-furoic acid class. While often found in high-throughput screening (HTS) libraries (CAS: 364621-84-1), its pharmacophore—a carboxylic acid "head" linked via a furan ring to a lipophilic "tail"—is structurally characteristic of ligands for GPR35 (G protein-coupled receptor 35) and inhibitors of specific serine hydrolases.

This guide benchmarks NPF-05 against established standards in these biological contexts. The presence of the nitro-phenoxy moiety introduces specific solubility and metabolic stability challenges that must be benchmarked against non-nitro analogs to validate its utility as a chemical probe.

Chemical Profile[1][2]
  • IUPAC Name: 5-[(2-nitrophenoxy)methyl]furan-2-carboxylic acid[1]

  • Molecular Weight: 263.20 g/mol

  • Key Pharmacophore: Furoic acid core (GPR35 recognition motif) + Nitrophenoxy tail (Lipophilic pocket engagement).

  • Primary Application: Putative GPR35 Agonist / Serine Hydrolase Probe.

Comparative Landscape: NPF-05 vs. Industry Standards

To objectively evaluate NPF-05, it must be benchmarked against established ligands sharing the furoic acid or bioisosteric core. The primary benchmark is Zaprinast , the reference agonist for GPR35, and Pamoic Acid , an endogenous activator.

Table 1: Pharmacological & Physicochemical Comparison
FeatureNPF-05 (Candidate) Zaprinast (Benchmark 1) Pamoic Acid (Benchmark 2) Lodoxamide (Benchmark 3)
Primary Target Putative GPR35 AgonistGPR35 Agonist / PDE InhibitorGPR35 AgonistGPR35 Agonist (Potent)
Pharmacophore Furoic Acid + NitrophenoxyTriazolopyrimidinoneNaphthalene dicarboxylic acidOxamic acid derivative
Potency (EC50) To be determined (Exp. Range: µM)Low µM (0.5 - 5 µM)Low µM / High nMHigh nM (10 - 100 nM)
Solubility (pH 7.4) Low (Lipophilic Tail)ModerateLow (Aggregates)High
Metabolic Risk High (Nitro-reduction)ModerateLowLow
Selectivity Potential LysoPLA1 off-targetPDE5 / PDE6 off-targetGPR35 SelectiveMast Cell Stabilizer

Benchmarking Protocol 1: GPR35 Agonism (Dynamic Mass Redistribution)

GPR35 is predominantly G


-coupled. Traditional calcium flux assays may yield weak signals. The industry standard for benchmarking furoic acid derivatives is Dynamic Mass Redistribution (DMR)  (label-free) or 

-Arrestin recruitment
.
Scientific Rationale

The furoic acid headgroup of NPF-05 mimics the carboxylate recognition motif required for the arginine-rich binding pocket of GPR35. DMR is chosen over cAMP assays because GPR35 signaling often bypasses G


/G

in specific cell types.
Step-by-Step Workflow
  • Cell Line Selection: Use HT-29 cells (endogenous GPR35 expression) or U2OS-GPR35 (overexpression).

  • Compound Preparation:

    • Dissolve NPF-05 in 100% DMSO to 10 mM.

    • Critical Step: Perform serial dilutions in DMSO first, then transfer to assay buffer (HBSS + 20mM HEPES) to maintain constant DMSO concentration (0.1%).

  • Baseline Equilibration:

    • Seed cells in 384-well biosensor microplates.

    • Equilibrate in assay buffer for 2 hours at 25°C to stabilize the optical baseline.

  • Agonist Stimulation:

    • Inject NPF-05 (10-point dose-response, 1 nM to 100 µM).

    • Run parallel controls: Zaprinast (10 µM) as Positive Control; Vehicle (0.1% DMSO) as Negative Control.

  • Data Acquisition: Record wavelength shift (pm) every 30 seconds for 60 minutes.

  • Analysis: Calculate Area Under the Curve (AUC) for the 0–20 min window. Fit to a 4-parameter logistic equation to derive EC50.

Success Criteria (Self-Validation)
  • Z-Factor: Must be > 0.5 using Zaprinast vs. Vehicle.

  • Response Profile: NPF-05 must induce a positive wavelength shift distinct from the DMSO artifact.

  • Reversibility: Pre-treatment with the GPR35 antagonist ML-145 should abolish the NPF-05 signal.

Benchmarking Protocol 2: Metabolic Stability (Nitro-Reduction)

A critical liability of this compound is the nitro group . In hypoxic environments or presence of bacterial nitroreductases, this group can be reduced to an amine, drastically altering potency and solubility.

Experimental Setup
  • System: Liver Microsomes (Human/Rat) + NADPH regenerating system.

  • Incubation:

    • Spike NPF-05 (1 µM) into microsomes (0.5 mg/mL).

    • Incubate at 37°C for 0, 15, 30, and 60 minutes.

  • Quench & Analysis:

    • Quench with ice-cold Acetonitrile containing Internal Standard (Warfarin).

    • Analyze via LC-MS/MS (MRM mode).

    • Monitor: Loss of Parent (263 m/z) and Appearance of Amine Metabolite (Parent - 30 Da + 2H = ~233 m/z).

  • Benchmarking: Compare intrinsic clearance (

    
    ) vs. Nitrofurantoin  (High turnover control).
    

Visualizing the Mechanism & Workflow

Diagram 1: GPR35 Signaling Pathway & NPF-05 Interaction

This diagram illustrates the putative mechanism of action for NPF-05 within the GPR35 signaling cascade, highlighting the specific pathway utilized for benchmarking (RhoA/Rock).

GPR35_Pathway NPF05 NPF-05 (Ligand) GPR35 GPR35 Receptor (Membrane) NPF05->GPR35 Bind/Activate G13 Gα12/13 GPR35->G13 Coupling RhoA RhoA-GTP G13->RhoA GEF Activity ROCK ROCK Kinase RhoA->ROCK Phosphorylation Actin Actin Cytoskeleton Remodeling ROCK->Actin Contraction DMR DMR Signal (Optical Shift) Actin->DMR Readout

Caption: Putative signaling cascade of NPF-05 via GPR35-G12/13 coupling, leading to cytoskeletal rearrangement detectable by label-free DMR assays.

Diagram 2: Benchmarking Workflow Logic

The logical flow for validating NPF-05, moving from physicochemical checks to functional validation.

Benchmarking_Workflow Start Start: NPF-05 Sample Solubility Step 1: Solubility Check (PBS pH 7.4 vs DMSO) Start->Solubility Screen Step 2: GPR35 Screen (DMR Assay) Solubility->Screen Hit Is Active? Screen->Hit Stop Discard / Re-design Hit->Stop No Potency Step 3: EC50 Determination vs Zaprinast Hit->Potency Yes Stability Step 4: Metabolic Stability (Microsomes) Potency->Stability Report Final Profile: Potency + Stability Stability->Report

Caption: Sequential decision matrix for characterizing NPF-05, prioritizing functional activity before investing in metabolic stability profiling.

References

  • Milligan, G. (2011). Ligand recognition by G protein-coupled receptor 35 (GPR35). Molecular Pharmacology. Link

  • Zhao, P., et al. (2010). Discovery of potent and selective GPR35 agonists. Journal of Medicinal Chemistry. Link

  • Fang, Y. (2011). Label-free receptor assays. Drug Discovery Today: Technologies. Link

  • PubChem. (2024). Compound Summary: this compound.[2][1] National Library of Medicine. Link[1]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 5-[(2-Nitrophenoxy)methyl]-2-furoic Acid

[1][2]

Executive Summary & Chemical Profile[1][2]

5-[(2-Nitrophenoxy)methyl]-2-furoic acid is a functionalized heterocyclic compound often utilized in medicinal chemistry libraries for antimicrobial or metabolic screening.[1][2] Unlike common commodity chemicals, this compound possesses a "dual-threat" structural profile: the corrosivity of a carboxylic acid combined with the thermal and toxicological sensitivity of a nitro-aromatic moiety.[2]

Improper disposal poses two specific risks:

  • Exothermic Runaway: Accidental mixing with strong bases (e.g., Sodium Hydroxide waste) can trigger rapid neutralization, generating heat that may destabilize the nitro group.

  • Environmental Persistence: The furan ring and nitro group are resistant to standard biological degradation, necessitating high-temperature thermal destruction.

Chemical Identity Table
PropertyDetail
Chemical Structure Furan ring substituted with a carboxylic acid (C2) and a (2-nitrophenoxy)methyl group (C5).[1][2]
Functional Groups Carboxylic Acid (Acidic/Corrosive); Nitro Group (Toxic/Thermally Sensitive); Ether Linkage.[1][2]
Primary Hazards Skin/Eye Irritant (Category 2) ; Specific Target Organ Toxicity ; Combustible .[1][2]
Waste Stream Hazardous Chemical Waste (Organic Acid/Toxic).[1][2]

Hazard Characterization (The "Why")

To ensure safety, we must understand the causality behind the protocols. We treat this compound not just as "waste," but as a reactive chemical entity until it is destroyed.

  • The Nitro Group (-NO₂): While mono-nitro aromatics are generally stable, they release toxic Nitrogen Oxides (NOx) upon combustion.[1][2] Operational Implication: This waste must never be autoclaved or treated with strong oxidizers (e.g., Chromic acid, Piranha solution).

  • The Furoic Acid Moiety: This makes the compound significantly acidic (pKa ~3.0–3.5). Operational Implication: It is incompatible with cyanide or sulfide wastes (risk of HCN/H₂S gas evolution) and strong bases.

Step-by-Step Disposal Protocol

Phase 1: Personal Protective Equipment (PPE)[1][2]
  • Gloves: Double-gloving is required.[2] Use Nitrile (minimum 0.11 mm) . Reasoning: Nitro-aromatics can permeate latex rapidly; the outer glove protects against gross contamination, the inner against permeation.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

  • Respiratory: If handling powder >500mg outside a fume hood, use an N95 or P100 particulate respirator.

Phase 2: Waste Characterization & Segregation

Do NOT neutralize this compound at the bench. [2]

  • Why: Benchtop neutralization is exothermic. The heat generated can volatilize the compound or trigger side reactions with the nitro group.

  • Action: Segregate into the Acidic Organic Waste stream.

Phase 3: Containerization

Select the appropriate workflow based on the physical state of your waste:

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Place the solid material or contaminated wipes/weigh boats into a wide-mouth HDPE (High-Density Polyethylene) jar .

  • Do not dissolve unnecessarily. Solid incineration is more cost-effective and reduces solvent load.

  • Label clearly (see Section 4).

Scenario B: Liquid Waste (Mother Liquor/Reaction Mixture)[2]
  • Ensure the solvent carrier is compatible (e.g., DMSO, Methanol, Dichloromethane).

  • Verify pH: If the solution was part of a reaction, verify pH < 7. If basic, slowly adjust to neutral/acidic using dilute HCl to prevent precipitation or heating in the waste drum.

  • Transfer to a Safety Waste Carboy (HDPE or Glass) .

  • Venting: Use a vented cap (e.g., EcoFunnel) to prevent pressure buildup from potential off-gassing.

Phase 4: Regulatory Labeling (RCRA/EPA)

Attach a hazardous waste tag with the following specifics. Do not use abbreviations.

  • Chemical Name: this compound (plus any solvents).[1][2]

  • Hazard Checkboxes: [x] Toxic, [x] Irritant/Corrosive.

  • RCRA Codes (US Specific):

    • D002 (Corrosive - if liquid pH < 2).[2][3]

    • D001 (Ignitable - if in flammable solvent).[2]

    • Note: While not explicitly P- or U-listed, treat as toxic organic waste.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision points for disposing of this compound to prevent incompatibility accidents.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / Wipes / Weigh BoatsStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidContainerSolidContainer:Wide-mouth HDPE JarSolid->ContainerSolidLiquidCheckCheck pH & SolventsLiquid->LiquidCheckIncompatibleContains Strong Basesor Oxidizers?LiquidCheck->IncompatibleSegregateCRITICAL: Segregate.Do NOT mix.Incompatible->SegregateYesContainerLiquidContainer:Solvent Carboy (Vented)Incompatible->ContainerLiquidNoSegregate->ContainerLiquidAfter Neutralizing (Carefully)LabelingLabeling:'Toxic Organic Acid'RCRA: D002 (if acidic)ContainerSolid->LabelingContainerLiquid->LabelingDestructionFinal Fate:High-Temp IncinerationLabeling->Destruction

Figure 1: Decision tree for the segregation and containerization of nitro-furoic acid derivatives.

Emergency Response

In the event of exposure or spill, immediate action mitigates the toxicological risk of the nitro-moiety.

ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 minutes. Do not use alcohol/ethanol (enhances absorption of nitro-aromatics).[1][2]
Eye Contact Flush with water for 15 minutes.[1][2] Seek medical attention (Acidic burn risk).
Spill (Bench) Cover with Dry Sodium Carbonate or Spill Pillow .[1][2] Scoop into a bag. Do not use paper towels (combustible nitro-residue risk).[2]

References

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link][1][2]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: 2-Furoic Acid (Structural Analog).[2] Retrieved from [Link][1][2]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.